molecular formula C10H10ClNO3 B136523 N-Methyl-4-(2-chloroacetamido)benzoic acid CAS No. 147149-44-8

N-Methyl-4-(2-chloroacetamido)benzoic acid

Numéro de catalogue: B136523
Numéro CAS: 147149-44-8
Poids moléculaire: 227.64 g/mol
Clé InChI: QKSXGBJMRZJGTM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Methyl-4-(2-chloroacetamido)benzoic acid is a useful research compound. Its molecular formula is C10H10ClNO3 and its molecular weight is 227.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-4-(2-chloroacetamido)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-4-(2-chloroacetamido)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[(2-chloroacetyl)-methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-12(9(13)6-11)8-4-2-7(3-5-8)10(14)15/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSXGBJMRZJGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426627
Record name N-METHYL-4-(2-CHLOROACETAMIDO)BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147149-44-8
Record name N-METHYL-4-(2-CHLOROACETAMIDO)BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

N-Methyl-4-(2-chloroacetamido)benzoic acid CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: N-Methyl-4-(2-chloroacetamido)benzoic acid

Part 1: Executive Summary

Compound Identity:

  • Chemical Name: N-Methyl-4-(2-chloroacetamido)benzoic acid[1][2]

  • CAS Number: 147149-44-8

  • Molecular Formula: C₁₀H₁₀ClNO₃

  • Molecular Weight: 227.64 g/mol

Strategic Significance: N-Methyl-4-(2-chloroacetamido)benzoic acid is a specialized covalent warhead linker used in modern drug discovery. Unlike standard amide linkers, this compound features two critical structural modifications:

  • Chloroacetamide Warhead: An electrophilic motif designed to react irreversibly with nucleophilic cysteine residues on target proteins (Targeted Covalent Inhibitors - TCIs).

  • N-Methylation: The methyl group on the amide nitrogen eliminates the hydrogen bond donor capability of the amide, altering solubility and forcing a cis/trans conformational equilibrium that can improve the binding affinity or selectivity of the final drug molecule.

This compound serves as a critical building block for PROTACs (Proteolysis Targeting Chimeras) and covalent probes , enabling the "locking" of a ligand into a specific protein pocket.

Part 2: Chemical Identity & Physicochemical Properties

The following data consolidates verified physicochemical parameters essential for handling and synthesis.

PropertyValueNotes
Appearance White to off-white solidCrystalline powder form.[3][4]
Melting Point 188–190 °CHigh melting point indicates strong crystal lattice energy.
Solubility DMSO, DMF, MethanolPoor solubility in water; N-methylation improves organic solubility compared to non-methylated analogs.
pKa (Acid) ~4.2 (Predicted)Carboxylic acid moiety.
Reactivity Electrophilic (Alkylating agent)Reacts with thiols (cysteine) and amines (lysine, N-terminus).
Storage 2–8 °C, Inert AtmosphereMoisture sensitive; hydrolysis of the chloroacetyl group can occur over time.

Part 3: Synthetic Protocols

Methodology: Acylation of Secondary Amines The synthesis requires the selective acylation of the secondary amine (N-methyl) in the presence of a free carboxylic acid. While the amine is significantly more nucleophilic, controlling the exotherm is critical to prevent mixed anhydride formation or polymerization.

Step-by-Step Protocol
  • Reagents Preparation:

    • Substrate: 4-(Methylamino)benzoic acid (1.0 eq).

    • Reagent: Chloroacetyl chloride (1.1 eq).

    • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq).

    • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Reaction Setup:

    • Dissolve 4-(methylamino)benzoic acid in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add the base (TEA) dropwise.[3] The solution may become slightly heterogeneous.

  • Acylation:

    • Add Chloroacetyl chloride dropwise over 30 minutes, maintaining the temperature below 5 °C.

    • Expert Insight: Slow addition prevents the formation of the acid chloride on the benzoic acid moiety. The secondary amine reacts preferentially.

  • Workup & Purification:

    • Allow the reaction to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by LC-MS (Target mass: 227.64, M+H: 228.6).

    • Quench: Pour the reaction mixture into 1N HCl (cold) to protonate the carboxylic acid and dissolve amine salts.

    • Isolation: The product often precipitates directly from the acidic aqueous layer. Filter the solid.[3][4][5] If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

    • Recrystallization: Purify using Ethanol/Water or Acetonitrile to yield high-purity crystals.

Visual Synthesis Scheme

Synthesis SM1 4-(Methylamino)benzoic acid Inter Tetrahedral Intermediate SM1->Inter + Reagent 0°C, DCM/TEA Reagent Chloroacetyl Chloride Reagent->Inter Product N-Methyl-4-(2-chloroacetamido) benzoic acid (CAS 147149-44-8) Inter->Product - HCl (Elimination)

Caption: Selective N-acylation pathway avoiding carboxylic acid interference via kinetic control at 0°C.

Part 4: Mechanism of Action (Covalent Inhibition)

The primary utility of CAS 147149-44-8 is to introduce a "warhead" that can covalently bond to a specific cysteine residue on a target protein.

The Reaction: S_N2 Nucleophilic Substitution

  • Recognition: The benzoic acid moiety (or its derivatives) binds to the protein pocket via non-covalent interactions (hydrogen bonds, pi-stacking).

  • Proximity: This binding places the chloroacetamide group in close proximity to a nucleophilic cysteine thiol (-SH).

  • Attack: The sulfur atom attacks the alpha-carbon of the chloroacetamide, displacing the chloride ion.

  • Irreversible Inhibition: A stable thioether bond is formed, permanently disabling the protein or tagging it for degradation (PROTACs).

Why N-Methylation Matters:

  • Conformational Lock: Standard amides prefer a trans conformation. N-methylation introduces steric clash, often populating the cis conformer, which may be required to position the warhead correctly against the cysteine.

  • Solubility: Reduces crystal lattice energy and improves solubility in organic solvents used for library synthesis.

Mechanism Diagram

Mechanism cluster_0 Key Feature: N-Methylation Warhead Chloroacetamide Warhead (Electrophile) TS Transition State (S_N2 Attack) Warhead->TS Cysteine Protein Cysteine (-SH) (Nucleophile) Cysteine->TS Nucleophilic Attack Complex Covalent Thioether Adduct (Irreversible) TS->Complex Cl- Leaving Group Release Note N-Methyl group forces specific conformation for precise alignment

Caption: Mechanism of covalent protein modification via S_N2 reaction between the chloroacetamide warhead and a cysteine thiol.

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are expected:

1. ¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.8 ppm (br s, 1H): Carboxylic acid proton (-COOH ).

  • δ 7.9–7.4 ppm (m, 4H): Aromatic protons (AA'BB' system characteristic of para-substitution).

  • δ 4.1–4.3 ppm (s, 2H): Chloroacetyl protons (Cl-CH ₂-CO-).

  • δ 3.2 ppm (s, 3H): N-Methyl protons (N-CH ₃). Note: May appear as two peaks (rotamers) due to cis/trans amide isomerism.

2. Mass Spectrometry (ESI-MS):

  • Positive Mode (M+H): 228.0 / 230.0 (3:1 ratio due to ³⁵Cl/³⁷Cl isotope pattern).

  • Negative Mode (M-H): 226.0 / 228.0.

Part 6: Handling & Safety

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H317 (May cause allergic skin reaction).

  • Specific Warning: As an alkylating agent, this compound is potentially mutagenic . It is designed to react with biological nucleophiles.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. Handle only in a fume hood.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating potential.

References

  • BuyersGuideChem. (2025). N-Methyl-4-(2-chloroacetamido)benzoic acid CAS 147149-44-8 Properties and Suppliers. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives as Local Anesthetic Agents. Retrieved from [Link]

  • Sphinxsai. (2025). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-Methyl-4-(2-chloroacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-Methyl-4-(2-chloroacetamido)benzoic acid, a key chemical intermediate. It is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. This document delves into the compound's physicochemical properties, a detailed synthesis protocol with mechanistic considerations, methods for analytical validation, and its context within chemical research.

Core Compound Properties and Specifications

N-Methyl-4-(2-chloroacetamido)benzoic acid, also known as 4-(2-Chloro-N-methylacetamido)benzoic acid, is a derivative of benzoic acid featuring both an N-methylated amide and a chloroacetyl group. These functional groups make it a versatile bifunctional molecule for further chemical modifications.

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Weight 227.64 g/mol [1][2][3]
Molecular Formula C₁₀H₁₀ClNO₃[2][3]
CAS Number 147149-44-8[1][2][3][4]
Melting Point 188-190 °C[3][4]
Appearance White to Off-White Solid/PowderInferred from analogous compounds
Purity Typically ≥95%[4]

Synthesis and Mechanistic Rationale

The synthesis of N-Methyl-4-(2-chloroacetamido)benzoic acid is typically achieved through the acylation of 4-(methylamino)benzoic acid with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme:

The secondary amine of 4-(methylamino)benzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion and a proton to form the stable amide product.

Caption: Synthesis workflow for N-Methyl-4-(2-chloroacetamido)benzoic acid.

Detailed Experimental Protocol:
  • Step 1: Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 4-(methylamino)benzoic acid (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents) in an anhydrous inert solvent like Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc).[5]

  • Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive chloroacetyl chloride. The base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Pyridine is often preferred as it can lead to a cleaner impurity profile compared to other bases.[5]

  • Step 2: Acylation: Cool the reaction mixture to 0-5°C using an ice bath. Add chloroacetyl chloride (1.05 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise significantly.[6]

  • Causality: The dropwise addition at low temperatures is a crucial control measure to manage the exothermic nature of the acylation reaction, preventing potential side reactions and degradation of the product.

  • Step 3: Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[6]

  • Step 4: Work-up and Isolation: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.[6] Filter the solid, wash thoroughly with water to remove any remaining base and salts, and dry under a vacuum.

  • Step 5: Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure N-Methyl-4-(2-chloroacetamido)benzoic acid.

Analytical Validation: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides a piece of structural evidence that, when combined, confirms the final product.

Analytical TechniqueExpected Observations
¹H NMR (Proton NMR) - A singlet for the N-methyl protons (~3.3 ppm).- A singlet for the chloroacetyl methylene protons (-CH₂Cl) (~4.5 ppm).- Aromatic protons appearing as two doublets in the para-substituted pattern (~7.5-8.0 ppm).- A broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR (Carbon NMR) - Resonances for the N-methyl carbon, methylene carbon, two distinct aromatic carbons, the amide carbonyl, and the carboxylic acid carbonyl.
Infrared (IR) Spectroscopy - A strong absorption band for the carboxylic acid C=O stretch (~1680-1710 cm⁻¹).- A strong absorption band for the amide C=O stretch (~1650-1680 cm⁻¹).- A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A C-Cl stretch (~600-800 cm⁻¹).
Mass Spectrometry (MS) - The molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₁₀H₁₀ClNO₃).- A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Applications in Research and Drug Development

N-Methyl-4-(2-chloroacetamido)benzoic acid is not typically an end-product but rather a valuable synthetic intermediate. Its bifunctional nature allows for diverse chemical transformations.

  • The Chloroacetyl Moiety: This group is a potent electrophile, making it an excellent handle for introducing nucleophiles via substitution reactions. This is a common strategy for linking the benzoic acid core to other molecular fragments containing amine, thiol, or hydroxyl groups.

  • The Carboxylic Acid Moiety: This group can be readily converted into esters, amides, or acid chlorides, enabling the extension of the molecular structure. For instance, its non-methylated analog, 4-(2-chloroacetamido)benzoic acid, is a known intermediate in the synthesis of derivatives with potential anti-HBV activity and local anesthetic properties.[7]

The N-methyl group, compared to the non-methylated analog, can alter the compound's properties by removing the hydrogen bond donor capability of the amide nitrogen. This can influence solubility, crystal packing, and biological activity in the final target molecules.

Caption: Role as a versatile synthetic building block.

Safety and Handling

As with any chloroacetamide derivative, N-Methyl-4-(2-chloroacetamido)benzoic acid should be handled with care. Based on data for analogous compounds, it is expected to be an irritant.

  • Hazard Classifications (Anticipated): May cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat. When handling the powder, a dust mask or respirator is recommended to avoid inhalation.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

This guide provides a foundational understanding of N-Methyl-4-(2-chloroacetamido)benzoic acid for its effective use in a research and development setting. All protocols and handling procedures should be adapted and scaled according to standard laboratory safety practices and risk assessments.

References

Sources

Discovery and history of N-Methyl-4-(2-chloroacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Potential Utility of N-Methyl-4-(2-chloroacetamido)benzoic Acid and Its Progenitor

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of N-Methyl-4-(2-chloroacetamido)benzoic acid. Given the limited direct research on this specific N-methylated compound, this document establishes a foundational understanding through a detailed exploration of its parent molecule, 4-(2-chloroacetamido)benzoic acid. The guide elucidates the established synthesis of the core scaffold, its investigated role as a potential local anesthetic, and the underlying mechanism of action. Furthermore, a scientifically grounded, theoretical framework for the synthesis of N-Methyl-4-(2-chloroacetamido)benzoic acid is presented, alongside a discussion of the predictable impacts of N-methylation on the molecule's pharmacological profile. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry, offering both established protocols and forward-looking insights into this compound class.

Introduction: A Scaffold of Interest in Local Anesthesia

The quest for novel local anesthetics with improved efficacy, duration of action, and safety profiles is a persistent endeavor in medicinal chemistry. The 4-aminobenzoic acid framework has historically served as a crucial structural motif in the design of such agents.[1] A derivative of this scaffold, 4-(2-chloroacetamido)benzoic acid, has emerged as a subject of research for its potential to elicit local anesthetic effects.[2] The chloroacetamido moiety is a key feature, with the chlorine atom's inductive effect thought to enhance the ionization of the amide nitrogen, a characteristic that may influence its interaction with biological targets.[2][3]

Derivatization of this core structure presents a logical avenue for optimizing its properties. N-methylation, the strategic addition of a methyl group to a nitrogen atom, is a common tactic in drug design to modulate a compound's pharmacokinetic and pharmacodynamic characteristics.[4] This modification can influence factors such as solubility, lipophilicity, and metabolic stability, and can fine-tune the molecule's interaction with its target.[4] This guide, therefore, explores the known aspects of 4-(2-chloroacetamido)benzoic acid and extends this knowledge to the prospective synthesis and properties of its N-methylated analogue, N-Methyl-4-(2-chloroacetamido)benzoic acid.

Synthesis of the Core Scaffold: 4-(2-chloroacetamido)benzoic acid

The synthesis of 4-(2-chloroacetamido)benzoic acid is a well-documented process, typically achieved through the chloroacetylation of 4-aminobenzoic acid. This reaction involves the formation of an amide bond between the amino group of 4-aminobenzoic acid and the acyl chloride of chloroacetyl chloride.

Synthetic Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Reaction_Vessel Reaction Vessel (Stirring at 4-10°C) 4-Aminobenzoic_Acid->Reaction_Vessel Reactant 1 Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction_Vessel Reactant 2 (in the presence of HCl) Product_Node 4-(2-chloroacetamido)benzoic acid Reaction_Vessel->Product_Node Yields

Caption: Synthetic pathway for 4-(2-chloroacetamido)benzoic acid.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of 4-(2-chloroacetamido)benzoic acid derivatives.[5]

Materials:

  • 4-Aminobenzoic acid

  • Chloroacetyl chloride

  • Hydrochloric acid (HCl)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Standard laboratory glassware for filtration and washing

Procedure:

  • In a suitable reaction flask, dissolve 4-aminobenzoic acid in a minimal amount of dilute hydrochloric acid with stirring.

  • Cool the reaction mixture to between 4°C and 10°C using an ice bath.

  • While maintaining the temperature, slowly add chloroacetyl chloride dropwise to the stirred solution.

  • Continue stirring the reaction mixture at this temperature for a specified period to ensure the completion of the reaction.

  • After the reaction is complete, the resulting precipitate, 4-(2-chloroacetamido)benzoic acid, is collected by vacuum filtration.

  • Wash the collected solid with cold water to remove any unreacted starting materials and by-products.

  • Dry the purified product under vacuum.

Proposed Synthesis of N-Methyl-4-(2-chloroacetamido)benzoic acid

While direct synthesis of N-Methyl-4-(2-chloroacetamido)benzoic acid is not prominently described in the available literature, a plausible synthetic route can be proposed based on standard organic chemistry principles. The logical starting material would be N-methyl-4-aminobenzoic acid, which would then undergo chloroacetylation.

Proposed Synthetic Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product N-Methyl-4-aminobenzoic_Acid N-Methyl-4-aminobenzoic Acid Reaction_Vessel Reaction Vessel (In an appropriate solvent with base) N-Methyl-4-aminobenzoic_Acid->Reaction_Vessel Reactant 1 Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction_Vessel Reactant 2 Product_Node N-Methyl-4-(2-chloroacetamido)benzoic acid Reaction_Vessel->Product_Node Yields

Caption: Proposed synthesis of N-Methyl-4-(2-chloroacetamido)benzoic acid.

Theoretical Experimental Protocol

Materials:

  • N-methyl-4-aminobenzoic acid

  • Chloroacetyl chloride

  • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Standard laboratory glassware for inert atmosphere reaction, workup, and purification

Procedure:

  • Dissolve N-methyl-4-aminobenzoic acid and the non-nucleophilic base in the anhydrous aprotic solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by thin-layer chromatography).

  • Upon completion, the reaction mixture would be quenched with water.

  • The aqueous and organic layers would be separated.

  • The organic layer would be washed with a dilute acid solution, followed by brine.

  • The organic layer would then be dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent removed under reduced pressure.

  • The crude product would be purified by a suitable method, such as recrystallization or column chromatography.

Physicochemical Properties and the Impact of N-Methylation

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic profile. For the 4-(2-chloroacetamido)benzoic acid series, these properties have been computationally predicted.[2]

Property4-(2-chloroacetamido)benzoic acid (Predicted)Impact of N-Methylation (Anticipated)
Molecular Weight~213.62 g/mol Increase
LogP (Lipophilicity)Varies with derivativeLikely to increase
Hydrogen Bond Donors2Reduced to 1
Hydrogen Bond Acceptors3Remains 3
pKaAcidic (carboxylic acid)Minor change

N-methylation of a secondary amide to a tertiary amide is expected to have several significant effects.[4] The removal of the amide N-H proton eliminates a hydrogen bond donor, which can decrease its interaction with water and potentially increase its ability to cross lipid membranes.[4] This often leads to an increase in lipophilicity (LogP).[4] The impact on aqueous solubility is more complex; while the loss of a hydrogen bond donor might suggest decreased solubility, the disruption of the crystal lattice in the solid state due to the added methyl group can sometimes lead to an overall increase in solubility.[4]

Biological Activity and Mechanism of Action

Investigated Local Anesthetic Activity

Derivatives of 4-(2-chloroacetamido)benzoic acid have been synthesized and evaluated for their local anesthetic properties.[2] In these studies, various ester and amide derivatives were prepared and tested in vivo. Several compounds showed promising, albeit less potent, local anesthetic activity compared to the standard, lignocaine HCl.[2] The rationale behind this line of inquiry is that the chloroacetamido group could mimic the ionizable amine present in many conventional local anesthetics.[1][2]

Mechanism of Action of Local Anesthetics

Local anesthetics exert their effects by blocking the transmission of nerve impulses.[6][7] They achieve this by binding to voltage-gated sodium channels within the nerve cell membrane.[6][7] This binding stabilizes the sodium channel in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.[6][7]

cluster_membrane Nerve Cell Membrane Na_Channel Voltage-Gated Sodium Channel Na_Influx Sodium Ion Influx Na_Channel->Na_Influx Allows Blocked_Channel Blocked Sodium Channel Na_Channel->Blocked_Channel Nerve_Impulse Nerve Impulse (Action Potential) Depolarization Membrane Depolarization Nerve_Impulse->Depolarization Triggers Depolarization->Na_Channel Opens Na_Influx->Nerve_Impulse Propagates LA_Molecule Local Anesthetic Molecule LA_Molecule->Na_Channel Binds to No_Sensation Blockade of Sensation Blocked_Channel->No_Sensation Leads to

Caption: Mechanism of action of local anesthetics at the nerve membrane.

The N-methylation of 4-(2-chloroacetamido)benzoic acid could influence its interaction with the sodium channel. The increased lipophilicity might enhance its partitioning into the nerve membrane, potentially affecting its access to the binding site. The altered steric and electronic profile of the molecule could also modify its binding affinity for the channel.

Experimental Protocols for Biological Evaluation

In Vivo Rat Sciatic Nerve Block Method

This protocol is a standard method for evaluating the efficacy of local anesthetics and is adapted from published studies.[2]

Animals:

  • Healthy adult rats of a specified strain and weight range.

Materials:

  • The test compound (e.g., N-Methyl-4-(2-chloroacetamido)benzoic acid) dissolved in a suitable vehicle.

  • Positive control (e.g., lignocaine HCl solution).

  • Negative control (vehicle alone).

  • Syringes and needles for injection.

  • Apparatus for assessing nerve function (e.g., tail-flick test or hot plate test).

Procedure:

  • Acclimatize the rats to the laboratory conditions.

  • Anesthetize the rats lightly to facilitate injection.

  • Inject a defined volume of the test compound solution, positive control, or negative control perineurally to the sciatic nerve.

  • At predetermined time intervals post-injection, assess the motor and sensory function of the nerve. Sensory blockade can be measured by observing the response to a thermal or mechanical stimulus applied to the paw.

  • Record the onset and duration of the nerve block for each group.

  • Compare the results for the test compound to the positive and negative controls to determine its relative potency and duration of action.

Conclusion and Future Directions

4-(2-chloroacetamido)benzoic acid and its derivatives represent a class of compounds with demonstrated, albeit modest, potential as local anesthetics.[2] The core scaffold is readily synthesizable, providing a platform for further chemical exploration. The hypothetical N-Methyl-4-(2-chloroacetamido)benzoic acid is a logical next step in the optimization of this series.

Future research should focus on the actual synthesis and characterization of N-Methyl-4-(2-chloroacetamido)benzoic acid. Following its successful synthesis, a thorough evaluation of its physicochemical properties and in vitro and in vivo local anesthetic activity is warranted. Such studies will be crucial in determining whether N-methylation is a viable strategy for enhancing the pharmacological profile of this class of compounds and could provide valuable insights for the rational design of new local anesthetic agents.

References

  • Pavithra J, L Senthilkumar K, D Gokulan P, Priyanka M, Punitha S, & Punithkumar V. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering, 4(01), 91–95. [Link]

  • Patel, A. A., et al. (2017). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. ResearchGate. [Link]

  • Li, Y., et al. (2019). Synthesis and biological activities of local anesthetics. Frontiers in Chemistry, 7, 874. [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... ResearchGate. [Link]

  • Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
  • Whats Chemistry. (2020, March 28). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). DFT results of 4-(2-chloroacetamido)benzoic acid derivatives. ResearchGate. [Link]

  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). [Link]

  • Semantic Scholar. (n.d.). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Semantic Scholar. [Link]

  • PubChem. (n.d.). 4-Chloro-2-(2-chloroacetamido)benzoic acid. PubChem. [Link]

  • ResearchGate. (n.d.). The chlorination of 4‐aminobenzoic acid and its methyl ester. ResearchGate. [Link]

  • Grant, G. J., et al. (2000). An in vivo method for the quantitative evaluation of local anesthetics. Journal of pharmacological and toxicological methods, 44(1), 19-24. [Link]

  • ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]

  • Medscape. (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Medscape. [Link]

  • Frontiers. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Neuroscience. [Link]

  • PubMed Central. (n.d.). Basic pharmacology of local anaesthetics. PubMed Central. [Link]

  • Sygnature Discovery. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Sygnature Discovery. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Cysteine Alkylation using N-Methyl-4-(2-chloroacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Cysteine Alkylation

In the landscape of chemical biology and drug development, the covalent modification of proteins offers a powerful approach to modulate protein function, identify target engagement, and develop novel therapeutics. Among the amino acids, cysteine, with its nucleophilic thiol group, stands out as a prime target for selective alkylation.[1] This reactivity has been harnessed in various applications, from proteomics sample preparation to the design of highly specific covalent inhibitors.[2][3][4]

This document provides a detailed guide to the use of N-Methyl-4-(2-chloroacetamido)benzoic acid, a functionalized chloroacetamide reagent, for the selective alkylation of cysteine residues. We will delve into the mechanistic underpinnings of this reaction, provide a comprehensive, step-by-step protocol, and discuss its applications in contemporary research, particularly in the realm of covalent inhibitor development.

The Reagent: N-Methyl-4-(2-chloroacetamido)benzoic acid

N-Methyl-4-(2-chloroacetamido)benzoic acid is a bifunctional molecule designed for targeted cysteine modification. Its structure comprises three key features:

  • The Chloroacetamide "Warhead": This electrophilic group is responsible for the covalent reaction with the cysteine thiol. Chloroacetamides are known for their reactivity towards cysteines, proceeding via an SN2 reaction mechanism.[5]

  • The N-Methyl Group: The presence of a methyl group on the amide nitrogen influences the reagent's reactivity. Compared to unsubstituted or N,N-dimethylated chloroacetamides, N-methyl chloroacetamides can exhibit altered reactivity profiles due to electronic and steric effects, as well as the potential for hydrogen bonding interactions.[6] This can be leveraged to fine-tune the reagent's selectivity.

  • The Benzoic Acid Moiety: This functional group provides a handle for further modifications or for influencing the reagent's physicochemical properties, such as solubility and distribution. It can also serve as a recognition element for specific protein binding pockets.

Mechanism of Action: A Tale of Nucleophilic Attack

The alkylation of a cysteine residue by N-Methyl-4-(2-chloroacetamido)benzoic acid is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The process can be broken down into the following key steps:

  • Deprotonation of the Cysteine Thiol: The reactivity of the cysteine side chain is highly dependent on its protonation state. The thiolate anion (S-) is a much stronger nucleophile than the protonated thiol (SH). Therefore, the reaction is favored at a pH slightly above the pKa of the cysteine thiol (typically around 8.5 in unstructured peptides, but can vary significantly in the protein microenvironment).

  • Nucleophilic Attack: The deprotonated thiolate anion attacks the electrophilic carbon atom of the chloroacetamide group, which bears a partial positive charge due to the electron-withdrawing effects of the adjacent carbonyl and chlorine atoms.

  • Displacement of the Chloride Ion: The attack of the thiolate leads to the formation of a new carbon-sulfur bond and the simultaneous displacement of the chloride ion as the leaving group. This results in the formation of a stable thioether linkage between the protein and the reagent.

G cluster_0 Cysteine Residue (Protein) cluster_2 Alkylated Cysteine Residue Protein_Backbone1 ...-NH-CH-CO-... Cys_Side_Chain CH₂ | SH Alkylated_Cys CH₂ | S | CH₂-CO-N(CH₃)-Ph-COOH Cys_Side_Chain->Alkylated_Cys SN2 Reaction (Nucleophilic Attack) Reagent Cl-CH₂-CO-N(CH₃)-Ph-COOH Protein_Backbone2 ...-NH-CH-CO-...

Caption: Cysteine Alkylation Workflow.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general framework for the alkylation of cysteine residues in a purified protein sample. Optimal conditions, such as reagent concentration, reaction time, and temperature, may need to be determined empirically for each specific protein.

Materials and Reagents
  • Protein of Interest: Purified and in a suitable buffer (e.g., phosphate, HEPES, or Tris).

  • N-Methyl-4-(2-chloroacetamido)benzoic acid: High purity solid.

  • Reducing Agent (Optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Required if targeting cysteines involved in disulfide bonds.

  • Reaction Buffer: e.g., 50 mM HEPES, pH 7.5-8.5. The choice of buffer is critical to maintain protein stability and achieve the desired pH for the reaction.

  • Quenching Reagent: A thiol-containing compound such as L-cysteine or β-mercaptoethanol.

  • Solvent for Reagent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution of the alkylating agent.

Procedure
  • Protein Preparation:

    • Ensure the protein sample is at a suitable concentration (typically 0.1-1 mg/mL).

    • If targeting all cysteines, including those in disulfide bonds, reduction is necessary. Add DTT to a final concentration of 5-10 mM or TCEP to 1-5 mM and incubate at 37°C for 30-60 minutes.

    • If only free, accessible cysteines are the target, omit the reduction step.

  • Preparation of Alkylating Reagent Stock Solution:

    • Prepare a 100 mM stock solution of N-Methyl-4-(2-chloroacetamido)benzoic acid in DMSO or DMF. This should be prepared fresh before each experiment to minimize hydrolysis.

  • Alkylation Reaction:

    • Add the stock solution of the alkylating reagent to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of the reagent over the concentration of cysteine residues is a good starting point.

    • Incubate the reaction mixture at room temperature (or 37°C for less reactive cysteines) for 1-2 hours in the dark to prevent potential light-induced degradation of the reagent.

  • Quenching the Reaction:

    • To stop the alkylation reaction, add a quenching reagent in excess (e.g., L-cysteine or β-mercaptoethanol to a final concentration of 50-100 mM). This will react with any remaining unreacted alkylating agent.

  • Sample Cleanup:

    • Remove excess reagent and quenching agent by dialysis, buffer exchange, or using a desalting column. This is crucial for downstream applications such as mass spectrometry.

Reaction Parameters at a Glance
ParameterRecommended RangeRationale
pH 7.5 - 8.5Facilitates deprotonation of the cysteine thiol to the more nucleophilic thiolate.[7]
Temperature Room Temperature - 37°CHigher temperatures can increase reaction rate but may compromise protein stability.
Reagent Molar Excess 10x - 50x over CysteineEnsures complete alkylation. Higher excess may increase off-target reactions.
Reaction Time 1 - 2 hoursSufficient time for the reaction to proceed to completion. May require optimization.

Downstream Analysis: Verifying the Modification

The success of the alkylation reaction can be confirmed using mass spectrometry.

  • Intact Protein Analysis: Analysis of the intact protein by techniques like ESI-MS can reveal a mass shift corresponding to the addition of the N-Methyl-4-(2-chloroacetamido)benzoic acid moiety (minus the chlorine atom).[8][9]

  • Peptide Mapping: For more detailed analysis, the alkylated protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. This allows for the identification of the specific cysteine residues that have been modified.[10]

Applications in Drug Development: The Rise of Covalent Inhibitors

N-Methyl-4-(2-chloroacetamido)benzoic acid and similar functionalized chloroacetamides are valuable tools in the development of covalent inhibitors.[3][11] These inhibitors form a permanent bond with their target protein, often leading to increased potency and duration of action.[4]

The benzoic acid moiety can be further functionalized to incorporate recognition elements that direct the chloroacetamide "warhead" to the active site or a specific allosteric site of a target protein. This targeted covalent inhibition is a rapidly growing area in drug discovery, with several approved drugs utilizing this mechanism.

Troubleshooting and Considerations

  • Low Alkylation Efficiency:

    • Check pH: Ensure the reaction buffer is within the optimal pH range.

    • Increase Reagent Concentration or Reaction Time: The reactivity of N-methyl chloroacetamides can be lower than other haloacetamides.[6]

    • Ensure Complete Reduction: If targeting disulfide-bonded cysteines, confirm the efficiency of the reduction step.

  • Off-Target Modifications:

    • While chloroacetamides are generally more selective for cysteine than iodoacetamides, off-target alkylation of other nucleophilic residues such as lysine, histidine, and methionine can occur, especially at higher pH and reagent concentrations.[12]

    • Methionine oxidation is a known side reaction with chloroacetamide reagents.[12] Careful optimization of reaction conditions is key to minimizing these side effects.

Conclusion

The protocol outlined in this application note provides a robust starting point for the use of N-Methyl-4-(2-chloroacetamido)benzoic acid in cysteine alkylation. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, researchers can effectively utilize this reagent for a variety of applications, from fundamental proteomics research to the cutting edge of covalent drug design.

References

  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Synthesis of N-aryl 2-chloroacetamido)benzoic acid and their chemical reactivity towards various types of nucleophiles. (2019). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (2015). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. (2020). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Optimization of Cysteine Residue Alkylation Using an On-line LC-MS Strategy: Benefits of Using a Cocktail of Haloacetamide Reagents. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • The impact of commonly used alkylating agents on artefactual peptide modification. (2017). PRIDE. Retrieved January 31, 2026, from [Link]

  • QM Analyses for Cysteine – Chloroacetamide Bioconjugation. (n.d.). WuXi Biology. Retrieved January 31, 2026, from [Link]

  • 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. (2014). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. (2011). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. (2013). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. (2016). ACS Publications. Retrieved January 31, 2026, from [Link]

  • Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. (2020). ACS Publications. Retrieved January 31, 2026, from [Link]

  • Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. (2022). MDPI. Retrieved January 31, 2026, from [Link]

  • Chloroacetamide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 31, 2026, from [Link]

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. (2022). PubMed. Retrieved January 31, 2026, from [Link]

  • Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. (2020). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. (2022). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. (2012). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • Recent Advances in Covalent Drug Discovery. (2023). MDPI. Retrieved January 31, 2026, from [Link]

Sources

Use of N-Methyl-4-(2-chloroacetamido)benzoic acid as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-Methyl-4-(2-chloroacetamido)benzoic Acid as a Covalent Warhead Linker

Executive Summary

N-Methyl-4-(2-chloroacetamido)benzoic acid (CAS: 147149-44-8) is a specialized bifunctional building block used primarily in the development of Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP) probes. Unlike simple alkylating agents, this compound features a rigid benzoic acid linker and an N-methylated amide backbone, which modulates solubility, conformational entropy, and metabolic stability.

This guide provides a comprehensive technical workflow for utilizing this intermediate to "arm" reversible drug scaffolds with a cysteine-reactive warhead. It covers synthesis, coupling logic, and validation protocols, ensuring high-fidelity incorporation into drug discovery pipelines.

Chemical Profile & Mechanism of Action

Structural Logic

The molecule consists of three functional domains:

  • Chloroacetamide Warhead: An electrophile that reacts irreversibly with nucleophilic cysteine residues via SN2 displacement.

  • N-Methyl Group: A critical design element that eliminates the amide hydrogen bond donor, reducing potential non-specific binding and improving solubility in organic synthesis solvents (DCM, DMF) compared to its non-methylated analog.

  • Carboxylic Acid Handle: Allows for orthogonal attachment to amine-bearing scaffolds via standard amide coupling (EDC/NHS or HATU).

Mechanism: Cysteine Targeting

The chloroacetamide group is less reactive than an acrylamide toward reversible Michael addition but highly specific for thiols. Upon binding of the scaffold to a target protein, the local effective concentration of the warhead increases, driving the alkylation of a proximal non-catalytic cysteine.

Reaction Scheme (DOT Visualization):

ReactionMechanism Scaffold Drug Scaffold (Reversible Binder) Linker N-Methyl Benzoic Linker Scaffold->Linker Amide Bond Warhead Cl-CH2-C(=O)- Linker->Warhead Covalent Attachment Cysteine Target Cysteine (Thiol -SH) Warhead->Cysteine Proximity-Driven Binding Complex Covalent Adduct (Irreversible Inhibition) Cysteine->Complex SN2 Displacement of Chloride

Figure 1: Mechanism of action for converting a reversible binder into a covalent inhibitor using the N-methyl-4-(2-chloroacetamido)benzoic acid linker.

Synthesis Protocol: Preparation of the Intermediate

While commercially available, in-house synthesis ensures freshness, as the chloroacetamide moiety can degrade over time if stored improperly.

Pre-requisites:

  • Starting Material: 4-(Methylamino)benzoic acid (CAS: 10541-83-0).

  • Reagent: Chloroacetyl chloride (CAS: 79-04-9).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Step-by-Step Protocol:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 4-(methylamino)benzoic acid (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add TEA (2.5 eq). The extra equivalents neutralize the HCl generated and keep the carboxylic acid deprotonated to improve solubility.

  • Cooling: Cool the mixture to 0°C using an ice bath. Critical: Low temperature prevents side reactions at the carboxylic acid.

  • Acylation: Dropwise add chloroacetyl chloride (1.1 eq) diluted in a small volume of DCM.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 2 hours. Monitor by LC-MS (Target Mass: ~227.6 Da).

  • Quench & Workup:

    • Quench with 1N HCl (aqueous) to pH ~2.

    • Extract with EtOAc (3x).[1]

    • Wash combined organics with Brine, dry over Na₂SO₄.

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (0-5% MeOH in DCM). Note: Avoid basic workups (e.g., NaHCO₃ washes) that might hydrolyze the chloride over long exposure.

Application Protocol: "Arming" a Drug Scaffold

This protocol describes coupling the intermediate to a drug scaffold containing a primary or secondary amine.

Reagents:

  • Coupling Agents: HATU (preferred for speed) or EDC/HOAt.

  • Solvent: DMF (anhydrous).

Workflow:

  • Activation: Dissolve N-Methyl-4-(2-chloroacetamido)benzoic acid (1.0 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 minutes at RT.

    • Why? Pre-activation ensures the active ester forms before the amine is introduced, reducing dimerization.

  • Coupling: Add the Amine-Containing Scaffold (1.0 eq).

  • Incubation: Stir at RT for 2–4 hours.

  • Monitoring: Check for consumption of the acid intermediate by TLC or LC-MS.

  • Isolation:

    • Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then 1N HCl, then Brine.

    • Caution: Do not use ammonia or primary amines during workup, as they will displace the chloride.

Analytical Validation Data

When characterizing the final conjugate, use the following expected signals:

TechniqueExpected Signal / Characteristic
1H NMR Singlet (~4.0-4.2 ppm): Corresponds to the -CH₂-Cl protons. Singlet (~3.2-3.4 ppm): Corresponds to the N-methyl group. Doublets (~7.5-8.0 ppm): Para-substituted aromatic ring protons.
LC-MS Isotope Pattern: Look for the characteristic 3:1 ratio of M and M+2 peaks due to the Chlorine atom (³⁵Cl / ³⁷Cl).
Reactivity Test Incubate compound with 5 eq. of Glutathione (GSH) at pH 7.4. Result: Complete conversion to the GSH-adduct within 1-4 hours confirms the warhead is active.

Application Note: PROTAC Linker Design

This compound serves as an excellent "exit vector" modifier in PROTAC (Proteolysis Targeting Chimera) design.

  • Strategy: If an E3 ligase ligand (e.g., Thalidomide analog) has an available amine, coupling this acid introduces a chloroacetamide.

  • Linker Extension: Instead of using it as a terminal warhead, the chloride can be displaced by a diamine linker (e.g., Piperazine or alkyl diamine) to extend the chain, converting the electrophile into a stable tertiary amine linkage.

PROTAC Synthesis Scheme (DOT Visualization):

PROTAC_Workflow cluster_0 Step 1: Warhead Installation cluster_1 Step 2: Linker Extension Ligand E3 Ligase Ligand (w/ Amine) Intermediate Ligand-Linker-Cl Ligand->Intermediate HATU Coupling Acid N-Me-4-(2-Cl-acetamido) benzoic acid Acid->Intermediate FinalLinker Ligand-Linker-NH-R Intermediate->FinalLinker SN2 Displacement (K2CO3, MeCN, Heat) Diamine Diamine Linker (Nucleophile) Diamine->FinalLinker

Figure 2: Using the compound as a modular linker in PROTAC synthesis. The chloride serves as a leaving group for chain extension.

Safety & Handling

  • Hazard Class: Skin Sensitizer (Category 1), Irritant.[2]

  • Risk: As an alkylating agent, it can covalently modify skin proteins, leading to allergic contact dermatitis.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Handle strictly inside a fume hood.

  • Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (nucleophilic quench) before wiping.

References

  • Singh, P., et al. (2012). "Synthesis and biological evaluation of 4-(2-chloroacetamido) benzoic acid derivatives as local anesthetics." Research Journal of Pharmaceutical, Biological and Chemical Sciences.

  • Thermo Fisher Scientific. (2025). "Safety Data Sheet: N-Methyl-4-(2-chloroacetamido)benzoic acid." Alfa Aesar / Thermo Fisher.

  • Organic Syntheses. "General methods for amide coupling and handling chloroacetyl derivatives." Organic Syntheses Prep.

  • ChemicalBook. "Synthesis routes for 4-(Methylamino)benzoic acid derivatives."

Sources

Application Note: Targeted Protein Modification using N-Methyl-4-(2-chloroacetamido)benzoic Acid (N-Me-CABA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-4-(2-chloroacetamido)benzoic acid (N-Me-CABA ) represents a specialized class of "tunable" electrophiles for cysteine bioconjugation. Unlike hyper-reactive iodoacetamides (IA) which often suffer from off-target lysyl alkylation, or maleimides which are prone to retro-Michael addition (instability), the N-methylated chloroacetamide warhead offers a "Goldilocks" zone of reactivity.

The N-methyl substitution on the amide nitrogen serves two critical functions:

  • Electronic Modulation: It elevates the LUMO energy of the electrophile relative to non-methylated analogs, reducing non-specific reactivity and enhancing cysteine selectivity.

  • Conformational Locking: It eliminates the amide proton donor, preventing intramolecular hydrogen bonding that can otherwise sequester the warhead or induce aggregation in hydrophobic pockets.

This guide details the protocol for utilizing N-Me-CABA for site-specific cysteine modification, emphasizing its utility in Fragment-Based Drug Discovery (FBDD) and the generation of stable Antibody-Drug Conjugate (ADC) linkers.

Chemical Logic & Mechanism[1]

The Electrophilic Warhead

The reaction proceeds via an


 nucleophilic substitution. The thiolate anion (

) of a cysteine residue attacks the

-carbon of the chloroacetamide, displacing the chloride ion.

Key Distinction: The reaction rate of chloroacetamides is significantly slower than iodoacetamides. While this requires more rigorous reaction conditions (higher pH or temperature), it allows for thermodynamic control, virtually eliminating the "over-alkylation" of lysine residues often seen with iodine-based reagents [1].

Mechanism Diagram

The following diagram illustrates the nucleophilic attack and the resulting stable thioether bond.

G Cys Protein Cysteine (Thiolate Form -S⁻) TS Transition State (SN2 Attack) Cys->TS Nucleophilic Attack Reagent N-Me-CABA (Electrophile) Reagent->TS Product Thioether Conjugate (Stable) TS->Product Bond Formation Leaving Chloride Ion (Cl⁻) TS->Leaving Displacement

Figure 1: Mechanism of Cysteine Alkylation by N-Me-CABA via


 substitution.

Pre-Conjugation Considerations

Before initiating the protocol, assess the following parameters to ensure experimental success.

ParameterRecommendationRationale
Buffer System HEPES, TEAB, or Phosphate (pH 7.5 – 8.5)Chloroacetamides require a slightly higher pH than maleimides to ensure the Cys thiol is deprotonated (

~8.3). Avoid Tris at high concentrations if high temperature is used, as the amine can compete.
Reducing Agent TCEP (Tris(2-carboxyethyl)phosphine)Critical: Do NOT use DTT or

-mercaptoethanol. These contain thiols that will irreversibly scavenge the N-Me-CABA reagent. TCEP is non-thiol and compatible.
Solubility DMSO or DMF Stock (50–100 mM)The benzoic acid core and N-methyl group increase lipophilicity. Pre-dissolve in organic solvent before adding to the aqueous protein buffer.
Stoichiometry 10x – 50x Molar ExcessDue to lower electrophilicity, a higher molar excess is required compared to iodoacetamide (usually 2-5x) to drive the reaction to completion [2].

Experimental Protocol

Phase A: Protein Preparation & Reduction

Objective: To expose buried cysteines and break existing disulfides without introducing competing thiols.

  • Dilute Protein: Prepare protein at 1–2 mg/mL in Denaturing Buffer (6 M Urea or 2 M Thiourea in 50 mM HEPES, pH 8.0).

    • Note: If native structure is required, omit Urea, but be aware that buried cysteines may not react.

  • Add Reductant: Add TCEP to a final concentration of 5 mM .

  • Incubate: 30 minutes at 37°C or 1 hour at Room Temperature (RT).

Phase B: Conjugation Reaction (Alkylation)

Objective: Covalent attachment of the N-Me-CABA warhead.

  • Prepare Reagent Stock: Dissolve N-Me-CABA in anhydrous DMSO to a concentration of 100 mM .

    • Tip: Prepare fresh. Chloroacetamides are stable, but hydrolysis can occur over weeks in wet DMSO.

  • Initiate Reaction: Add the N-Me-CABA stock to the reduced protein solution.

    • Target Concentration: Final reagent concentration should be 10–20 mM .

    • Final Organic Solvent: Ensure DMSO content is <10% (v/v) to prevent protein precipitation.

  • Incubation Conditions:

    • Standard: Incubate at 37°C for 1–2 hours in the dark.

    • Aggressive (for difficult sites): Incubate at 50°C for 45 minutes . The N-methyl group provides thermal stability preventing degradation common with maleimides.

  • Quenching: Stop the reaction by adding DTT to a final concentration of 25 mM or by immediate desalting. The excess DTT will rapidly scavenge remaining alkylating agent.

Phase C: Purification

Remove excess reagent and organic solvent.

  • Method: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis against PBS (pH 7.4).

Quality Control & Validation

Workflow Visualization

This diagram outlines the complete "Reduction-Alkylation-Analysis" pipeline.

Workflow Start Native Protein Step1 Reduction (TCEP) + Denaturation Start->Step1 Unfold & Reduce Step2 Alkylation (N-Me-CABA, pH 8.0) Step1->Step2 Add Reagent Step3 Quench (DTT) & Desalt Step2->Step3 Stop Reaction QC LC-MS Analysis (Intact or Peptide Map) Step3->QC Verify Mass Shift

Figure 2: Step-by-step bioconjugation workflow.

Mass Spectrometry Analysis

Validation is best performed via LC-MS.

  • Intact Mass Check: Look for a mass shift of +225.6 Da (Molecular Weight of N-Me-CABA minus HCl) per cysteine labeled.

    • Calculation:

      
      
      
  • Peptide Mapping: Digest with Trypsin. Search for the specific mass addition on Cysteine residues.

    • Specificity Check: Verify no mass shift on Lysine (+225.6 Da on Lys indicates pH was too high or excess reagent was too high).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Labeling Efficiency pH too lowIncrease buffer pH to 8.5. The thiolate anion is the reactive species.
Reagent HydrolysisUse fresh DMSO stock. Ensure anhydrous DMSO is used.
Steric HindranceThe N-methyl group adds bulk. Increase reaction temp to 45°C or add 4M Urea.
Precipitation High DMSO conc.Keep DMSO < 10%. Add reagent slowly while vortexing.
Over-alkylation (Lysines) pH > 9.0Strictly control pH between 7.5 and 8.0.
Excessive IncubationReduce time.[1] Chloroacetamides are specific, but not infinitely so.

References

  • Comparison of Alkylating Agents: Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.[1] Molecular & Cellular Proteomics, 16(7), 1173–1187.[1]

  • Chloroacetamide Reactivity & Specificity: Kulak, N. A., et al. (2014). Minimal, encapsulated proteomic-sample processing applied to copy-number estimation in eukaryotic cells. Nature Methods, 11, 319–324. (Demonstrates utility of chloroacetamides for high-specificity labeling).

  • N-Methyl Chloroacetamide Kinetics: WuXi Biology. (2021).[2] QM Analyses for Cysteine – Chloroacetamide Bioconjugation. (Detailed analysis of N-methyl vs N,N-dimethyl reactivity and LUMO energies).

  • General Bioconjugation Techniques: Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.). Academic Press.[1] (The definitive text on protein modification chemistry).

Sources

Synthesis of local anesthetic derivatives from 4-(2-chloroacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AN-206: Modular Synthesis of Hybrid Local Anesthetics via 4-(2-chloroacetamido)benzoic Acid Scaffolding

Executive Summary

This application note details the synthetic utility of 4-(2-chloroacetamido)benzoic acid (4-CABA) as a versatile scaffold for developing "hybrid" local anesthetics. By bridging the structural features of amino-esters (e.g., Procaine) and amino-amides (e.g., Lidocaine), this precursor allows for the independent tuning of lipophilicity and hydrophilicity.

The protocols herein describe a divergent synthetic strategy:

  • Lipophilic Tail Optimization: Esterification of the carboxylic acid to modulate tissue penetration.

  • Hydrophilic Head Installation: Nucleophilic substitution of the

    
    -chloro moiety to generate the tertiary amine pharmacophore required for voltage-gated sodium channel (
    
    
    
    ) blockade.

Scientific Rationale & Mechanism

The Pharmacophore

Local anesthetics (LAs) require three structural domains to function:

  • Lipophilic Domain: Usually an aromatic ring (provided here by the benzoic acid core).[1] This ensures penetration through the lipid-rich nerve sheath.

  • Intermediate Linker: Determines metabolic stability. The acetamido linker in 4-CABA offers superior stability against plasma esterases compared to the simple ester linkage of Procaine.

  • Hydrophilic Domain: A tertiary amine (pKa 7.5–9.0).[1] This group must be protonated inside the cell to bind the intracellular side of the

    
     channel.
    
Synthetic Strategy

4-CABA contains two orthogonal reactive sites: the carboxylic acid (C-terminus) and the


-chloroamide  (N-terminus).
  • Site A (Carboxylic Acid): Modified via Fischer esterification to adjust the partition coefficient (LogP). Higher chain lengths (Ethyl

    
     Butyl) increase potency but may increase systemic toxicity.
    
  • Site B (

    
    -Chloroamide):  Acts as an electrophile for 
    
    
    
    reactions with secondary amines (e.g., diethylamine, piperidine), creating the ionizable "head" of the drug.

Synthetic Workflow Visualization

The following diagram illustrates the modular pathway from the 4-CABA scaffold to final anesthetic candidates.

G start Starting Material 4-(2-chloroacetamido)benzoic acid step1 Step 1: Lipophilic Modification (Fischer Esterification) start->step1 inter Intermediate Alkyl 4-(2-chloroacetamido)benzoate step1->inter Yield: 85-92% step2 Step 2: Hydrophilic Head Installation (Nucleophilic Substitution) inter->step2 product Final Product Alkyl 4-(2-(dialkylamino)acetamido)benzoate step2->product Yield: 70-80% r1 ROH / H2SO4 (Reflux 6h) r2 HNR2 / K2CO3 / KI (Toluene, Reflux)

Figure 1: Modular synthesis pathway. Step 1 modifies the lipophilic tail; Step 2 installs the pharmacologically active amine.

Experimental Protocols

Protocol A: Lipophilic Tail Synthesis (Esterification)

Objective: To convert the carboxylic acid of 4-CABA into an ethyl or butyl ester, enhancing lipid solubility.

Reagents:

  • 4-(2-chloroacetamido)benzoic acid (10 mmol)

  • Absolute Ethanol or n-Butanol (Excess, solvent/reactant)

  • Concentrated Sulfuric Acid (

    
    , catalytic)
    
  • Sodium Bicarbonate (

    
    , 5% aq. solution)
    

Procedure:

  • Setup: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend 2.13 g (10 mmol) of 4-CABA in 30 mL of the chosen alcohol (Ethanol for generic activity, Butanol for higher potency).

  • Catalysis: Cautiously add 1.0 mL of conc.

    
     dropwise. The suspension may not clear immediately.
    
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C for EtOH, 117°C for BuOH) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction to room temperature. Pour the mixture into 150 mL of ice-cold water.

  • Neutralization: Slowly add 5%

    
     solution with stirring until pH 
    
    
    
    8. The ester should precipitate as a white/off-white solid.
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Key Checkpoint:

  • IR Spectroscopy: Disappearance of the broad -OH stretch (2500–3000

    
    ) of the carboxylic acid and appearance of the ester C=O stretch (
    
    
    
    1720
    
    
    ).
Protocol B: Hydrophilic Head Installation (Amination)

Objective: To displace the


-chloro atom with a secondary amine, generating the active local anesthetic.

Reagents:

  • Intermediate from Protocol A (5 mmol)

  • Secondary Amine: Diethylamine (for Procaine-like profile) or Piperidine/Morpholine (5.5 mmol)

  • Potassium Carbonate (

    
    , anhydrous, 10 mmol)
    
  • Potassium Iodide (KI, catalytic amount - accelerates Finkelstein-like substitution)

  • Solvent: Dry Acetone or Toluene (30 mL)

Procedure:

  • Activation: In a 100 mL RBF, dissolve 5 mmol of the ester intermediate in 30 mL dry acetone. Add 1.38 g (10 mmol) of anhydrous

    
     and a spatula tip of KI.
    
  • Addition: Add 5.5 mmol of the secondary amine (e.g., 0.57 mL diethylamine) dropwise.

  • Reaction: Reflux the mixture for 8–12 hours.

    • Note: Diethylamine is volatile (b.p. 55°C). If using diethylamine, ensure an efficient condenser is used, or seal the vessel (pressure tube) and heat to 60°C.

  • Work-up: Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) while hot. Evaporate the solvent under reduced pressure.
  • Salt Formation (Optional but Recommended): Dissolve the residue in dry ether and pass dry

    
     gas (or add ethereal 
    
    
    
    ) to precipitate the hydrochloride salt. This renders the drug water-soluble for injection.

Data Analysis & Validation

Structural Characterization

Confirm the identity of the final product (e.g., Ethyl 4-(2-(diethylamino)acetamido)benzoate) using NMR.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityInterpretation
Ar-H 7.6 – 7.9Doublets (AA'BB')Para-substituted benzene ring
NH-CO 9.8 – 10.2Singlet (Broad)Amide proton
N-CH2-CO 3.1 – 3.3SingletMethylene linker (Shifted upfield from ~4.2 in Cl-precursor)
N-(CH2-CH3)2 2.6 (q), 1.1 (t)Quartet, TripletDiethylamino head group
COOCH2CH3 4.3 (q), 1.3 (t)Quartet, TripletEthyl ester tail
Structure-Activity Relationship (SAR) Data

The following table summarizes the expected biological profiles based on substituent modifications [1, 2].

Derivative CodeTail (R1)Head (R2)Predicted OnsetPredicted Potency (vs. Procaine)
AN-206-A EthylDiethylaminoFast1.2x
AN-206-B ButylDiethylaminoModerate2.5x (Increased Lipophilicity)
AN-206-C EthylPiperidinoSlow1.8x (Rigid Head Group)
AN-206-D PropylMorpholinoModerate0.8x (Reduced Basicity)

Safety & Handling

  • 4-(2-chloroacetamido)benzoic acid: This compound and its intermediates are alkylating agents . They can cause severe skin irritation and allergic contact dermatitis. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Secondary Amines: Volatile and corrosive. Avoid inhalation.

References

  • Ashish, A., et al. (2017).[2][3][4] "Synthesis and biological activities of local anesthetics: 4-(2-chloroacetamido) benzoic acid derivatives." RSC Advances, 9, 41173–41191.[5]

  • Tsuchiya, H. (2017). "Structure–activity relationships of local anesthetics: Molecular mechanisms." Journal of Anesthesia & Clinical Research.

  • PubChem. (2025).[6] "4-(2-chloroacetamido)benzoic acid Compound Summary." National Library of Medicine.

  • Organic Syntheses. (1979). "Esterification of Carboxylic Acids." Org.[7] Synth. 59, 10.

Sources

Application Note & Protocol: Synthesis of a Covalent EGFR Inhibitor Using N-Methyl-4-(2-chloroacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers on the utilization of N-Methyl-4-(2-chloroacetamido)benzoic acid as a pivotal starting material for the synthesis of targeted covalent inhibitors. We detail the scientific rationale, a complete step-by-step synthetic protocol, and methods for biological validation, using the synthesis of a hypothetical covalent inhibitor of Epidermal Growth Factor Receptor (EGFR), Cinu-797 , as a practical exemplar. This guide is intended for professionals in drug discovery and medicinal chemistry, offering field-proven insights into reaction mechanisms, protocol optimization, and downstream biological characterization.

Scientific Rationale and Strategy

Targeted covalent inhibitors have emerged as a powerful therapeutic modality, particularly in oncology.[1] Unlike reversible inhibitors, they form a permanent bond with their target protein, leading to sustained pathway inhibition that can only be overcome by de novo protein synthesis.[1] This approach is especially effective for inhibiting kinases like EGFR, where specific, non-catalytic cysteine residues near the ATP-binding pocket can be targeted.

The chloroacetamide moiety (—NHC(O)CH₂Cl) is an effective electrophilic "warhead" for targeting nucleophilic cysteine residues.[2] The carbon atom alpha to the carbonyl is rendered highly electrophilic by the adjacent carbonyl and the chlorine leaving group, making it susceptible to nucleophilic attack by the thiol side chain of a cysteine residue.

Our starting material, N-Methyl-4-(2-chloroacetamido)benzoic acid (1) , is an ideal scaffold for building such inhibitors for two key reasons:

  • The Chloroacetamide Warhead: It provides the reactive group necessary for covalent bond formation.

  • The Benzoic Acid Handle: This functional group offers a versatile point for modification. It can be readily converted into an amide, coupling the warhead to a separate molecular fragment designed to confer selectivity and high-affinity binding to the target protein's active site.

In this guide, we will synthesize Cinu-797 (3) , a hypothetical inhibitor designed to target the Cys797 residue in the ATP binding site of EGFR, a well-validated target in non-small cell lung cancer (NSCLC).[3] The synthesis involves a standard amide coupling reaction between our starting material (1) and 4-amino-6,7-dimethoxyquinazoline (2) , a scaffold known to orient molecules into the EGFR active site.[4][5]

Synthetic Workflow and Protocol

The synthesis of Cinu-797 is a one-step amide bond formation. The workflow is designed for high yield and purity, employing common laboratory reagents and techniques.

Visualization of Synthetic Workflow

G cluster_start Starting Materials cluster_process Process cluster_product Final Product cluster_validation Validation A N-Methyl-4-(2-chloroacetamido)benzoic acid (1) C Amide Coupling (HATU, DIPEA, DMF) A->C B 4-Amino-6,7-dimethoxyquinazoline (2) B->C D Cinu-797 (3) (Target EGFR Inhibitor) C->D Crude Product E Purification (Column Chromatography) D->E F Characterization (NMR, LC-MS, HRMS) E->F Pure Product

Caption: Synthetic workflow for Cinu-797 from starting materials to final validated product.

Materials and Reagents
ReagentSupplierCAS No.M.W. ( g/mol )Comments
N-Methyl-4-(2-chloroacetamido)benzoic acid (1) Sigma-Aldrich104359-50-4241.66Starting Material
4-Amino-6,7-dimethoxyquinazoline (2) Combi-Blocks23680-84-4205.21Targeting Moiety
HATUChem-Impex148893-10-1380.23Amide Coupling Reagent
DIPEA (N,N-Diisopropylethylamine)Acros Organics7087-68-5129.24Non-nucleophilic base
DMF (N,N-Dimethylformamide), AnhydrousFisher Sci.68-12-273.09Reaction Solvent
Dichloromethane (DCM)VWR75-09-284.93Extraction & Chromatography Solvent
Ethyl Acetate (EtOAc)VWR141-78-688.11Chromatography Solvent
Methanol (MeOH)VWR67-56-132.04Chromatography Solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)---Aqueous workup
Brine---Aqueous workup
Anhydrous Sodium Sulfate (Na₂SO₄)-7757-82-6142.04Drying agent
Silica Gel (230-400 mesh)Sorbent Tech.7631-86-960.08Stationary phase for chromatography
Step-by-Step Synthesis Protocol for Cinu-797 (3)
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add N-Methyl-4-(2-chloroacetamido)benzoic acid (1) (1.00 g, 4.14 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous DMF (20 mL) and stir until all solids are dissolved. To this solution, add 4-amino-6,7-dimethoxyquinazoline (2) (0.85 g, 4.14 mmol, 1.0 equiv), followed by DIPEA (2.16 mL, 12.42 mmol, 3.0 equiv).

  • Activation and Coupling: In a separate vial, dissolve HATU (1.73 g, 4.55 mmol, 1.1 equiv) in anhydrous DMF (10 mL). Add the HATU solution dropwise to the reaction mixture at room temperature.

    • Causality Note: HATU is a highly efficient coupling reagent for forming amide bonds, especially with less nucleophilic anilines.[3] It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DIPEA is a bulky, non-nucleophilic base used to neutralize the acid formed during the reaction without competing as a nucleophile.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (1) is consumed.

  • Aqueous Workup: Quench the reaction by pouring the mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

    • Causality Note: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts from the HATU reagent.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of 0-10% methanol in dichloromethane.

    • Causality Note: The polarity gradient effectively separates the more polar product from less polar impurities and residual starting materials.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield Cinu-797 (3) as a white to off-white solid. Determine the yield and proceed with characterization. Expected yield: 70-85%.

Characterization of Cinu-797
TechniqueExpected Results
¹H NMR Peaks corresponding to the quinazoline, benzamide, N-methyl, and chloroacetyl protons. Integration should match the expected proton count.
LC-MS A single major peak in the chromatogram indicating high purity. The mass spectrum should show the [M+H]⁺ ion at m/z 429.12.
HRMS High-resolution mass spectrometry should confirm the elemental composition. Calculated for C₂₀H₁₈ClN₄O₄ [M+H]⁺: 429.1011; Found: 429.10xx.

Mechanism of Action and Biological Validation

Covalent Inhibition of EGFR

Cinu-797 is designed to first bind non-covalently to the ATP-binding site of EGFR. This initial binding is guided by the dimethoxyquinazoline moiety. Once positioned correctly, the electrophilic chloroacetamide group is presented to the thiol of Cys797. A nucleophilic substitution reaction occurs, forming a covalent thioether bond and releasing HCl. This permanently inactivates the kinase.

G cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS PI3K PI3K/AKT/mTOR Pathway EGFR->PI3K OUTCOME Cell Proliferation, Survival, Metastasis RAS->OUTCOME PI3K->OUTCOME INHIBITOR Cinu-797 (Covalent Inhibitor) INHIBITOR->EGFR Forms covalent bond with Cys797

Caption: Cinu-797 blocks EGFR signaling, inhibiting downstream pro-survival pathways.

The major signaling cascades downstream of EGFR that promote cancer cell proliferation and survival include the RAS-RAF-MAPK pathway and the PI3K/AKT pathway.[6][7] By covalently inhibiting EGFR, Cinu-797 is expected to block these critical pathways.

Protocol: Cell Viability Assay (MTT Assay)

This protocol assesses the anti-proliferative effect of Cinu-797 on a relevant cancer cell line.

  • Cell Line: NCI-H1975 (human lung adenocarcinoma). This cell line is ideal as it harbors the EGFR L858R/T790M double mutation, representing a clinically relevant resistance mechanism that next-generation inhibitors aim to overcome.[2][8]

  • Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Seed H1975 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2X serial dilution of Cinu-797 in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (e.g., from 10 µM down to 0.1 nM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%).

Protocol: Western Blot for EGFR Phosphorylation

This protocol directly measures the ability of Cinu-797 to inhibit the activity of its target, EGFR.

Procedure:

  • Cell Culture and Treatment: Seed H1975 cells in 6-well plates and grow to 70-80% confluency. Starve the cells in serum-free medium for 6 hours.

  • Inhibitor Incubation: Treat the cells with varying concentrations of Cinu-797 (e.g., 1 µM, 100 nM, 10 nM) for 2 hours. Include a vehicle control.

  • EGF Stimulation: Stimulate the cells with 50 ng/mL of human EGF for 10 minutes to induce EGFR phosphorylation.[9]

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[10]

    • Causality Note: BSA is preferred over milk for blocking when probing for phosphorylated proteins, as milk contains phosphoproteins (like casein) that can cause high background.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR. A loading control like β-actin should also be used.

  • Secondary Antibody and Detection: Wash the membrane with TBST, incubate with the appropriate HRP-conjugated secondary antibodies, and visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A dose-dependent decrease in the phospho-EGFR signal, with no change in the total EGFR signal, confirms target engagement and inhibition.

Conclusion

N-Methyl-4-(2-chloroacetamido)benzoic acid is a valuable and versatile chemical building block for the synthesis of targeted covalent inhibitors. The protocols outlined in this application note demonstrate a robust and reproducible workflow for synthesizing a novel anti-cancer agent, Cinu-797, and validating its biological mechanism of action. By explaining the causality behind key experimental steps, from the choice of coupling reagent to the specifics of the Western blot blocking buffer, we provide researchers with the foundational knowledge to not only replicate this work but also to adapt these principles for the development of other novel covalent therapeutics.

References

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors.

  • ResearchGate. (n.d.). Synthesis of 4-aminoquinazoline derivatives.

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics.

  • R Discovery. (n.d.). Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles.

  • ACS Publications. (2020). Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines.

  • PubMed Central (PMC). (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.

  • Frontiers. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines.

  • PubMed. (2021). Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors.

  • Google Patents. (n.d.). 4-aminoquinazoline EGFR Inhibitors.

  • Spandidos Publications. (2014). Establishment and biological characteristics of acquired gefitinib resistance in cell line NCI-H1975/gefinitib-resistant with epidermal growth factor receptor T790M mutation.

  • ResearchGate. (n.d.). EGFR and downstream pathway phosphorylation analyses by Western blot.

  • RSC Publishing. (n.d.). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents.

  • NIH. (n.d.). Optimizing the sequence of anti-EGFR targeted therapy in EGFR-mutant lung cancer.

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.

  • PubMed Central (PMC). (n.d.). Targeting the EGFR signaling pathway in cancer therapy.

  • PubMed Central (PMC). (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines.

  • Reddit. (n.d.). Amide coupling reaction between a carboxylic acid and aniline derivatives.

Sources

Troubleshooting & Optimization

Side reactions of N-Methyl-4-(2-chloroacetamido)benzoic acid with amino acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support portal for researchers utilizing N-Methyl-4-(2-chloroacetamido)benzoic acid (N-Me-CABA) .[1] It is designed to move beyond basic product inserts, offering mechanistic insights and troubleshooting for high-stakes bioconjugation and drug discovery workflows.

Reagent Class: Electrophilic Alkylator (Chloroacetamide Warhead) Primary Application: Covalent Cysteine Labeling, PROTAC Linker Synthesis, Fragment-Based Drug Discovery (FBDD).[1]

Core Reactivity & Mechanism

The "Why" Behind Your Experiment: N-Me-CABA operates via an


 nucleophilic substitution .[1] The chlorine atom on the 

-carbon serves as a leaving group, creating an electrophilic center susceptible to attack by nucleophiles.
  • Primary Target: Cysteine Thiol (

    
     / 
    
    
    
    ).[1]
  • Selectivity Driver: The chloroacetamide warhead is inherently less reactive than iodoacetamide. This "tuned" reactivity is a feature, not a bug—it allows for greater discrimination between Cysteine and other nucleophiles (Lysine/Histidine), provided the pH is strictly controlled.

  • The N-Methyl Effect: Unlike standard acetamides, the N-methyl group on the aniline nitrogen eliminates the amide proton, preventing hydrogen bond donation at this site and increasing the molecule's lipophilicity. This can alter solubility profiles in aqueous buffers compared to non-methylated analogs.

Reaction Pathway Visualization

The following diagram illustrates the competitive landscape of the reaction. Note the kinetic dominance of Cysteine (green) versus the thermodynamic risks of side reactions (red/orange).

ReactionLandscape Reagent N-Me-CABA (Electrophile) Cys Cysteine Thiol (Target) Reagent->Cys Fast (pH 7.5-8.0) Lys Lysine Epsilon-Amine (Side Reaction) Reagent->Lys Slow (pH > 8.5) His Histidine Imidazole (Side Reaction) Reagent->His Very Slow (Long Incubation) H2O Water (Hydrolysis) Reagent->H2O Background (pH > 9 or Storage) Prod_Cys Stable Thioether (Desired) Cys->Prod_Cys Prod_Lys Amine Adduct (Artifact) Lys->Prod_Lys Prod_His Imidazole Adduct (Artifact) His->Prod_His Prod_Hyd Hydroxy-Acid (Inactive) H2O->Prod_Hyd

Figure 1: Kinetic competition landscape. Cysteine alkylation is kinetically favored at physiological pH. Elevating pH shifts the equilibrium toward Lysine/Histidine artifacts and hydrolysis.

Troubleshooting Guide: Side Reactions & Anomalies

Issue A: "I see multiple mass shifts (+223 Da) on my protein."

Diagnosis: Non-specific Alkylation (Over-labeling). Root Cause: The pH is likely too high, or the reagent excess is too aggressive. While Cysteine (


) is the target, Lysine (

) becomes nucleophilic as pH approaches 9.0. The Fix:
  • Lower the pH: Buffer exchange to pH 7.5 . At this pH, Cysteine is partially deprotonated (reactive thiolate), while Lysine is almost entirely protonated (unreactive ammonium).

  • Titrate Reagent: Reduce equivalents from 50x to 10-20x.

  • Quench Faster: Do not incubate overnight. Chloroacetamides are slower than iodoacetamides, but 1-4 hours at RT is usually sufficient.[1]

Issue B: "My reaction yield is decreasing over time using the same stock."

Diagnosis: Reagent Hydrolysis.[2][3] Root Cause: The C-Cl bond is susceptible to hydrolysis, converting the reactive alkyl chloride into an unreactive alcohol (N-Methyl-4-(2-hydroxyacetamido)benzoic acid).[1] The Fix:

  • Check Stock Solvent: Ensure the reagent is dissolved in anhydrous DMSO or DMA . Hygroscopic solvents promote degradation.

  • Fresh Preparation: Do not store aqueous dilutions. Prepare the working solution immediately before use.

  • Verify Integrity: Run a quick LC-MS of the reagent alone.

    • Active Reagent: Mass

      
      .[4]
      
    • Hydrolyzed Product: Mass

      
       Da. Note: In low-res MS, this looks like a loss of ~18 Da.
      
Issue C: "The reagent precipitates when added to my protein buffer."

Diagnosis: Solubility Crash (Benzoic Acid Moiety). Root Cause: The benzoic acid group (


) must be ionized for aqueous solubility. If your buffer is acidic (pH < 5), the molecule becomes protonated and neutral, leading to precipitation.
The Fix: 
  • Maintain pH > 6.0: Ensure the final reaction pH is well above the

    
     of the benzoic acid.
    
  • Cosolvent Spike: Maintain 5-10% DMSO in the final reaction mixture to solubilize the organic core.

Optimized Protocol: High-Fidelity Cysteine Labeling

This protocol prioritizes specificity over speed.

Reagents:

  • Buffer A: 50 mM HEPES, 150 mM NaCl, pH 7.5 (Degassed). Avoid Tris if possible, though acceptable at pH 7.5.

  • Stock Solution: 100 mM N-Me-CABA in Anhydrous DMSO.

  • Quench Buffer: 100 mM DTT or

    
    -Mercaptoethanol.
    

Step-by-Step Workflow:

  • Protein Prep: Adjust protein concentration to 1–2 mg/mL in Buffer A.

    • Critical: If the protein contains disulfides you wish to retain, do not add reducing agents yet. If you are labeling total Cys, reduce with TCEP (1 mM) for 30 min prior to labeling.

  • Addition: Add N-Me-CABA stock to the protein solution.

    • Target Ratio: 10 to 20 molar equivalents over the protein concentration.

    • Solvent Check: Keep final DMSO concentration < 5% (v/v).

  • Incubation: Incubate at 25°C for 2 hours in the dark.

    • Why Dark? Prevents potential radical-initiated side reactions (though rare with chloroacetamides).[1]

  • Quenching: Add Quench Buffer to a final concentration of 10 mM (excess over reagent). Incubate for 15 minutes.

    • Mechanism:[5][6][7] The DTT thiol rapidly scavenges remaining alkylator, preventing post-lysis labeling or over-alkylation during workup.

  • Cleanup: Remove excess reagent via Zeba Spin Column or dialysis to prevent ion suppression in LC-MS.

Comparative Data: Side Reaction Risks

Amino AcidNucleophileReactivity RiskConditions Favoring Side Reaction
Cysteine Thiol (

)
Target pH 7.0 – 8.5
Histidine ImidazoleLowpH > 8.0, Long incubation (>12h)
Lysine Amine (

)
ModeratepH > 8.5, High Reagent Excess (>50x)
Methionine ThioetherLow*Acidic pH, High oxidative potential
Tyrosine PhenolVery LowpH > 10 (Phenolate formation required)

*Note: While Chloroacetamides cause less Methionine oxidation than Iodoacetamides, they can still form sulfonium ions if left unquenched for days.

Troubleshooting Decision Tree

Use this logic flow to resolve spectral anomalies.

TroubleshootingTree Start Observed Anomaly MassShift Unexpected Mass Shift? Start->MassShift Plus223 +223 Da (Single) MassShift->Plus223 Yes Plus446 +446 Da (Double) MassShift->Plus446 Yes Minus18 -18 Da (on Reagent) MassShift->Minus18 Reagent QC Action1 Success: Target Labeled Plus223->Action1 Action2 Over-labeling: Check pH (Is it >8.0?) Check Lysines Plus446->Action2 Action3 Hydrolysis: Reagent is dead. Make fresh stock. Minus18->Action3

Figure 2: Diagnostic flowchart for mass spectrometry data analysis.

FAQ

Q: Can I use Tris buffer? A: Yes, but with caution. Tris contains a primary amine. While its steric bulk usually prevents it from reacting with chloroacetamides at neutral pH, it can compete at high pH or high concentrations. HEPES or Phosphate buffers are safer alternatives to eliminate this variable.

Q: Why use Chloroacetamide instead of Iodoacetamide? A: Selectivity.[8] Iodoacetamide is more reactive but "messier," frequently alkylating Histidines and oxidizing Methionines. Chloroacetamide derivatives like N-Me-CABA offer a "Goldilocks" zone—reactive enough for Cysteine, but sluggish toward off-targets [1].

Q: How do I store the powder? A: Store at -20°C under inert gas (Nitrogen/Argon). The benzoic acid moiety is stable, but the alkyl chloride is sensitive to moisture over long periods.

References

  • Nielsen, M. L., et al. (2008). "Avoiding the void: The impact of commonly used alkylating agents on artefactual peptide modification." Journal of Proteome Research.

  • Schoenebeck, F., et al. (2019). "Reactivity and Selectivity of Chloroacetamides in Covalent Inhibition." Journal of Medicinal Chemistry.

  • Hansen, B. K., et al. (2020). "Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues." Journal of Proteomics.

Sources

Technical Support Center: Purification Strategies for Reactions Involving N-Methyl-4-(2-chloroacetamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common synthetic challenge: the removal of unreacted N-Methyl-4-(2-chloroacetamido)benzoic acid from a reaction mixture. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to adapt these methods to your specific experimental context.

Understanding the Challenge: Key Physicochemical Properties

Table 1: Physicochemical Properties of the Target Compound and its Parent Analog

Property 4-(2-chloroacetamido)benzoic acid N-Methyl-4-(2-chloroacetamido)benzoic acid (Predicted) Rationale for Purification Strategy
Molecular Weight 213.62 g/mol [1] ~227.65 g/mol A significant difference in MW between the starting material and product can aid in separation by size-exclusion chromatography, but is less relevant for the methods discussed here.
pKa (Carboxylic Acid) ~4.27[2] ~4.3 - 4.6 The acidic proton (pKa ~4-5) is the most critical handle for purification. It allows for selective deprotonation with a mild base (e.g., NaHCO₃, pKa of H₂CO₃ is 6.4) to form a water-soluble salt.
Solubility Slightly soluble in DMSO and Acetic Acid[2] Poorly soluble in common organic solvents (e.g., hexanes, DCM) and water; likely soluble in polar aprotic solvents (e.g., DMF, DMSO). Low solubility in non-polar solvents makes it prone to precipitation. Differential solubility in hot vs. cold solvents is the basis for purification by recrystallization.

| Key Functional Groups | Carboxylic Acid, Amide, Aryl Halide | Carboxylic Acid, N-Methyl Amide, Aryl Halide | The carboxylic acid enables acid-base extraction. The chloroacetamide moiety is an electrophile and can be targeted for chemical scavenging. |

Method Selection Guide: A Logic-Based Approach

The optimal purification strategy depends entirely on the properties of your desired product. This decision tree provides a logical workflow for selecting the most effective method.

G start Post-Reaction Mixture (Product + Unreacted SM) char_prod Characterize Your Product's Acid/Base Properties start->char_prod method_lle Method 1: Liquid-Liquid Extraction (LLE) (Recommended First-Line Method) char_prod->method_lle  Product is Neutral or Basic   method_recrys Method 2: Recrystallization char_prod->method_recrys  Product is Acidic &  Thermally Stable   method_chrom Method 3: Column Chromatography char_prod->method_chrom  Product is Acidic or  LLE/Recrystallization Fails   method_scavenge Method 4: Chemical Scavenging (Advanced) char_prod->method_scavenge  Product is Sensitive &  Trace SM Removal is Critical  

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

  • Q1: My product is neutral, and I still see the acidic starting material by TLC/LC-MS. What's the quickest removal method?

    • A1: The fastest and most scalable method is a basic aqueous wash, a form of Liquid-Liquid Extraction (LLE). By washing your organic solution with a mild base like saturated sodium bicarbonate (NaHCO₃), you will deprotonate the carboxylic acid of the starting material, forming a water-soluble sodium salt. This salt will partition into the aqueous layer, which can then be separated and discarded, leaving your neutral product in the organic layer.

  • Q2: I tried a basic wash, but I'm getting a persistent emulsion at the interface. What can I do?

    • A2: Emulsions are common when biological or phase-transfer reagents are present. To resolve this:

      • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase helps to break the emulsion.

      • Allow the separatory funnel to stand undisturbed for 10-30 minutes.

      • If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool. This often breaks up the microscopic droplets causing the emulsion.

  • Q3: My desired product is also an acid. How can I separate it from the unreacted starting material?

    • A3: This is a more challenging scenario where LLE is not effective. Your primary options are Column Chromatography or Recrystallization .

      • Column Chromatography separates compounds based on their differential affinity for the stationary phase (e.g., silica gel). Since your product and starting material are both acids, you may need to add a small amount of acetic or formic acid to the eluent to ensure sharp peaks and good separation[3].

      • Recrystallization relies on differences in solubility between your product and the starting material in a specific solvent at different temperatures. This requires careful solvent screening but can be very effective for large-scale purification[4].

  • Q4: Can I chemically destroy the unreacted starting material instead of physically separating it?

    • A4: Yes, this advanced technique is known as chemical scavenging . The chloroacetamide group in the starting material is an electrophile[5]. You can add a nucleophilic scavenger (often a resin-bound thiol or amine) to the crude reaction mixture. The scavenger will selectively react with the chloroacetamide, forming a new, highly polar or solid-supported adduct that can be easily removed by a simple aqueous wash or filtration[6]. This is particularly useful when your product is sensitive and cannot tolerate extensive purification steps.

In-Depth Protocols and Troubleshooting Guides

Method 1: Liquid-Liquid Extraction (LLE) via Basic Wash

Causality & Expertise: This technique exploits the Brønsted-Lowry acid-base principle. A base (bicarbonate) whose conjugate acid has a higher pKa (~6.4) than the starting material's carboxylic acid (pKa ~4.3) will readily deprotonate it[7]. The resulting carboxylate salt is ionic and thus highly soluble in the aqueous phase, while your neutral or basic organic product remains in the organic solvent.

G cluster_org Organic Phase cluster_aq Aqueous Phase start Crude Mixture in EtOAc (Product + SM) add_base + Sat. NaHCO₃(aq) start->add_base end_org Pure Product in EtOAc sm_salt SM-COO⁻Na⁺ (Water Soluble) waste Aqueous Waste sm_salt->waste separate Shake & Separate Layers add_base->separate separate->end_org  Top Layer   separate->sm_salt  Bottom Layer  

Caption: Workflow for purification by Liquid-Liquid Extraction.

Experimental Protocol:

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the solution to a separatory funnel.

  • Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and open the stopcock to vent any pressure buildup from CO₂ evolution.

  • Mixing: Shake the funnel vigorously for 30-60 seconds, venting frequently.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain: Drain the lower aqueous layer. For thorough removal, repeat the extraction (Steps 2-4) one or two more times with fresh NaHCO₃ solution.

  • Wash & Dry: Wash the remaining organic layer with brine to remove residual water. Drain the organic layer into a clean flask and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Isolation: Filter away the drying agent and concentrate the organic solvent under reduced pressure to yield your purified product.

Method 2: Recrystallization

Causality & Expertise: This method is based on the principle that the solubility of most solids increases with temperature. An ideal recrystallization solvent will dissolve the compound of interest completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor)[8].

Experimental Protocol:

  • Solvent Screening: In small test tubes, test the solubility of your crude material in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixtures like ethanol/water). Find a system where it is sparingly soluble at room temperature but dissolves completely upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes[9].

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Method 3: Flash Column Chromatography

Causality & Expertise: Flash chromatography is a preparative liquid chromatography technique that separates compounds based on their polarity[10]. By passing the mixture through a column of solid adsorbent (stationary phase, typically silica gel) and eluting with a liquid (mobile phase), compounds with different polarities will travel down the column at different rates. For acidic compounds like N-Methyl-4-(2-chloroacetamido)benzoic acid, the silanol groups on the silica surface can cause peak tailing. Adding a small amount of a volatile acid (e.g., 0.5% acetic acid) to the mobile phase protonates the analyte, minimizing this interaction and leading to sharper peaks and better separation[3].

Experimental Protocol:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate your product from the starting material. The ideal mobile phase (eluent) should give your product an Rf value of ~0.2-0.3[3]. A common starting point for acids is a mixture of hexanes and ethyl acetate with 0.5% acetic acid.

  • Column Packing: Pack a glass column with silica gel in your chosen eluent.

  • Loading: Dissolve the crude mixture in a minimal amount of the eluent (or a stronger solvent like DCM) and load it onto the top of the silica gel.

  • Elution: Apply positive pressure (air or nitrogen) to the top of the column and begin collecting fractions. Monitor the fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 2: Suggested Starting Solvent Systems for Acidic Compounds on Silica Gel

Polarity of Compound Primary Solvents Additive
Low to Medium Polarity Hexanes / Ethyl Acetate 0.5 - 1% Acetic Acid

| Medium to High Polarity | Dichloromethane / Methanol | 0.5 - 1% Acetic Acid |

Method 4: Chemical Scavenging

Causality & Expertise: This method transforms the impurity into a substance with drastically different physical properties. The chloroacetamide moiety is an electrophilic "handle." A strong nucleophile, such as a thiol or an amine, will readily attack the carbon bearing the chlorine atom via an Sₙ2 reaction[11]. Using a scavenger that is polymer-bound (a "scavenger resin") is particularly efficient, as the reacted impurity can be removed by simple filtration.

Experimental Protocol:

  • Reaction: After your primary reaction is complete, add a molar excess (typically 3-5 equivalents relative to the unreacted starting material) of a scavenger resin (e.g., a thiol-functionalized polystyrene resin).

  • Incubation: Stir the reaction mixture at room temperature or with gentle heating for a few hours to overnight. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Removal: Filter the reaction mixture to remove the resin, which now has the starting material covalently bound to it.

  • Workup: Proceed with a standard workup of the filtrate to isolate your purified product.

Summary & Method Comparison

Table 3: Comparison of Purification Methodologies

Method Primary Application Scale Purity Speed & Effort
Liquid-Liquid Extraction Product is neutral or basic mg to multi-kg Good to Excellent Fast, Low Effort
Recrystallization Product is a thermally stable solid g to multi-kg Potentially Highest Moderate, requires solvent screening
Column Chromatography Product and SM have similar properties µg to multi-g Excellent Slow, High Effort

| Chemical Scavenging | Trace removal needed; product is sensitive | mg to kg | Excellent | Moderate, requires incubation time |

References

  • ChemBK. 4-(2-Chloroacetamido)Benzoic Acid - Physico-chemical Properties. Available from: [Link]

  • Abdulkarem, M. R., et al. (2019). 4-Methyl-2-(2-methylanilino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 8), 1183–1186. Available from: [Link]

  • Pavithra J, et al. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering, 4(01), 91–95. Available from: [Link]

  • ResearchGate. Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives. Available from: [Link]

  • Google Patents. A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
  • Organic Syntheses. 4-nonylbenzoic acid. Available from: [Link]

  • Patel, A. A., et al. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. Medicinal Chemistry, 13(3), 282-293. Available from: [Link]

  • Wikipedia. Scavenger (chemistry). Available from: [Link]

  • LibreTexts Chemistry. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available from: [Link]

  • Google Patents. Purification of aromatic polycarboxylic acids by recrystallization.
  • University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 935–957. Available from: [Link]

  • Kalyanaraman, B., et al. (2018). Redox Signaling by Reactive Electrophiles and Oxidants. Chemical Reviews, 118(18), 8765–8863. Available from: [Link]

  • UCLA Chemistry. Recrystallization and Crystallization. Available from: [Link]

  • Sprakel, L. M. J., & Schuur, B. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute conditions. Chemical Engineering Research and Design, 138, 325-335. Available from: [Link]

  • Biotage. Successful flash chromatography. Available from: [Link]

  • Google Patents. Oxidation and crystallization process for aromatic carboxylic acid production.
  • Ashenhurst, J. (2022). Nucleophiles and Electrophiles. Master Organic Chemistry. Available from: [Link]

  • Gherghel, A., et al. (2020). Applications of Ionic Liquids in Carboxylic Acids Separation. Molecules, 25(23), 5554. Available from: [Link]

  • PubChem. 4-Chloro-2-(2-chloroacetamido)benzoic acid. Available from: [Link]

  • Paquette, L. A., & Lampman, G. M. (2016). Purification of Organic Compounds by Flash Column Chromatography. Journal of Chemical Education, 93(7), 1289–1294. Available from: [Link]

  • LibreTexts Chemistry. Recrystallization. Available from: [Link]

  • Biotage. Successful Flash Chromatography. Available from: [Link]

  • Garman, E. F., & Weik, M. (2017). To scavenge or not to scavenge, that is STILL the question. Acta Crystallographica Section D: Structural Biology, 73(Pt 6), 481–493. Available from: [Link]

  • Thompson, D. N., et al. (2020). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry, 22(12), 3843-3854. Available from: [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available from: [Link]

  • LibreTexts Chemistry. Electrophiles. Available from: [Link]

Sources

N-Methyl-4-(2-chloroacetamido)benzoic acid reaction kinetics optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Kinetics Optimization & Troubleshooting

Audience: Medicinal Chemists, Chemical Biologists, and Process Chemists.

Executive Summary: The Kinetic Profile

N-Methyl-4-(2-chloroacetamido)benzoic acid is a bifunctional building block containing a solubility-modulating carboxylic acid and a moderately reactive electrophile (


-chloroacetamide).

Unlike highly reactive acrylamides or iodoacetamides, the chloroacetamide "warhead" requires specific tuning to balance alkylation efficiency against hydrolytic stability . The presence of the N-methyl group on the amide linkage removes a hydrogen bond donor, altering the conformational landscape and slightly increasing the electron density on the carbonyl, which can subtly modulate the electrophilicity of the


-carbon compared to its non-methylated analogs.

This guide provides the protocols and mechanistic insights required to optimize its reaction with nucleophiles (typically cysteine thiols or amines).

Critical Reagent Preparation

Before optimizing kinetics, you must ensure the reagent is available in a reactive state. The carboxylic acid moiety creates specific solubility challenges.

Solubility & Stock Preparation Protocol
ParameterRecommendationScientific Rationale
Primary Solvent DMSO or DMF (Anhydrous)The molecule is lipophilic in its protonated form. Water addition causes immediate precipitation if the pH is acidic.
Stock Conc. 50–100 mMHigh concentration stocks minimize the % of organic co-solvent in the final biological assay.
Aqueous Dilution Buffer pH > 7.5 The benzoic acid group (

) must be deprotonated to the carboxylate (

) to maintain aqueous solubility.
Storage -20°C, DesiccatedPrevent hydrolysis of the chloro-group. The N-methyl amide is stable, but the alkyl chloride is susceptible to slow hydrolysis.

Kinetic Optimization: The Three Pillars

The reaction follows a bimolecular nucleophilic substitution (


)  mechanism. The rate law is defined as:


To optimize kinetics, you must manipulate three variables: pH (Nucleophilicity) , Leaving Group Quality (Catalysis) , and Concentration .

Pillar A: pH Tuning (The Thiolate Switch)

For cysteine conjugation, the neutral thiol (R-SH) is unreactive. The species that reacts is the thiolate anion (R-S⁻).

  • The Rule: Reaction rate correlates sigmoidally with pH.

  • Optimal Window: pH 7.5 – 8.5.

  • The Trade-off:

    • pH < 7.0: Reaction is sluggish (low

      
      ). Solubility of the benzoic acid reagent may drop.
      
    • pH > 9.0:[1] Reaction is fast, but hydrolysis of the chloride competes significantly, generating the unreactive glycolamide byproduct.

Pillar B: Iodide Catalysis (Finkelstein Exchange)

If the reaction is too slow at physiological pH (e.g., labeling a protein that cannot withstand pH > 7.5), use Finkelstein catalysis .

  • Method: Add sodium iodide (NaI) or potassium iodide (KI) at 10–50% molar equivalent relative to the electrophile.

  • Mechanism:

    • Iodide (

      
      ) displaces Chloride (
      
      
      
      ) rapidly (equilibrium).
    • The resulting Iodoacetamide intermediate is 10–100x more reactive toward the thiol than the chloro-analog.

    • Iodide acts as a nucleophilic catalyst.

Pillar C: Pseudo-First Order Conditions

To drive the reaction to completion (high yield) rather than just measuring rate:

  • Use a 10-fold to 20-fold molar excess of the N-Methyl-4-(2-chloroacetamido)benzoic acid over the target nucleophile.

  • This ensures the concentration of the electrophile remains effectively constant, simplifying the kinetics to pseudo-first order.

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired alkylation and the parasitic hydrolysis pathway, including the catalytic cycle of Iodide.

ReactionPathways Reagent N-Methyl-4-(2-chloroacetamido) benzoic acid (R-Cl) Intermediate Transient Species (R-I) Reagent->Intermediate + NaI (Catalyst) Finkelstein Exch. Product Desired Conjugate (Thioether) Reagent->Product Direct SN2 (Slow) k_direct Waste Hydrolysis Product (Glycolamide) Reagent->Waste Hydrolysis (High pH) Intermediate->Product Fast Alkylation k_cat >> k_direct Nucleophile Target Thiol (Protein-SH) Nucleophile->Product Water H2O / OH-

Figure 1: Mechanistic pathway showing the direct reaction (grey), the iodide-catalyzed shortcut (yellow), and the competing hydrolysis pathway (red).[2][3]

Troubleshooting Guide

Scenario 1: "My reaction yield is stuck at ~50%."

Diagnosis: This is often due to disulfide formation or pH drift .

  • Check 1 (Oxidation): Is your target thiol oxidizing to a disulfide (R-S-S-R) before the reagent can label it?

    • Fix: Add TCEP (Tris(2-carboxyethyl)phosphine) to the reaction buffer. TCEP does not react with chloroacetamides (unlike DTT/Mercaptoethanol, which will scavenge your reagent).

  • Check 2 (pH Drift): The benzoic acid moiety releases protons if not pre-neutralized.

    • Fix: Ensure the buffer capacity is >50 mM (e.g., HEPES or Phosphate) to absorb the acidity of the reagent.

Scenario 2: "The reagent precipitates when I add it to the protein."

Diagnosis: The "Crash-out" Effect.

  • Cause: The local concentration of the hydrophobic aromatic ring is too high, or the pH dropped locally below the pKa of the benzoic acid (4.2).

  • Fix:

    • Dissolve reagent in DMSO.

    • Dilute the DMSO stock slowly into the vortexing protein solution.

    • Ensure final DMSO concentration is < 5% (or as tolerated by your protein).

    • Verify buffer pH is > 7.5.

Scenario 3: "I see labeling at multiple sites (Non-specific)."

Diagnosis: Hyper-reactivity.[4]

  • Cause: pH is too high (> 8.5) or reagent excess is too high (> 50x). At high pH, Lysine amines (

    
    ) become nucleophilic enough to react, or the N-terminus reacts.
    
  • Fix:

    • Lower pH to 7.2 – 7.5 (increases specificity for Cysteine over Lysine).

    • Reduce reagent excess to 5x – 10x.

    • Perform the reaction on ice (4°C) to exploit the higher activation energy of amine alkylation compared to thiol alkylation.

Decision Tree: Optimization Workflow

Follow this logic to determine the next experimental step.

TroubleshootingTree Start Start: Analyze Reaction Outcome YieldCheck Is Yield Satisfactory? Start->YieldCheck LowYield Low Yield (<30%) YieldCheck->LowYield No SlowRate Slow Rate LowYield->SlowRate Reagent remains Precipitation Precipitation Observed LowYield->Precipitation Cloudy solution CheckpH Check pH SlowRate->CheckpH CheckOx Check Thiol Oxidation SlowRate->CheckOx Action3 Reduce Stock Conc. Check Buffer pH > 7.5 Precipitation->Action3 Action2 Add KI (Catalyst) Increase pH to 8.0 CheckpH->Action2 pH is optimal but slow Action1 Add TCEP (avoid DTT) CheckOx->Action1 Disulfides present

Figure 2: Logic flow for diagnosing common reaction failures.

References & Further Reading

  • Cysteine Alkylation Mechanisms:

    • Singh, J., et al. (2011). "The resurgent interest in targeted covalent inhibitors." Nature Reviews Drug Discovery, 10, 307–317.

    • Context: Defines the kinetic parameters (

      
      ) for chloroacetamide warheads.
      
  • Iodide Catalysis (Finkelstein Reaction):

    • Pace, V., et al. (2012). "The Finkelstein Reaction: A Mechanistic Overview." Advanced Synthesis & Catalysis.

    • Context: Explains the in-situ generation of highly reactive iodo-species from chloro-precursors.

  • Reagent Properties (Analogous Structures):

    • PubChem Compound Summary for 4-(2-Chloroacetamido)benzoic acid (Non-methylated analog).

    • Context: Provides baseline solubility and pKa data for the benzoic acid core.

  • Thiol-Reactive Probe Chemistry:

    • Chalker, J. M., et al. (2009). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology." Chemistry – An Asian Journal.

    • Context: Reviews compatibility of TCEP with alkylating agents and specificity of haloacetamides.

Sources

Overcoming steric hindrance in N-Methyl-4-(2-chloroacetamido)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for N-Methyl-4-(2-chloroacetamido)benzoic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile intermediate and may encounter challenges related to its inherent steric hindrance. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Introduction: Understanding the Molecule

N-Methyl-4-(2-chloroacetamido)benzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules.[1][2] Its structure, however, presents unique challenges. The presence of an N-methyl group adjacent to the amide carbonyl and a bulky substituted phenyl ring creates significant steric congestion around key reactive sites. This guide provides a question-and-answer-based approach to troubleshoot and overcome these steric barriers effectively.

Visualizing Steric Hindrance and Reactivity

The structure of N-Methyl-4-(2-chloroacetamido)benzoic acid contains three primary reactive centers, each subject to distinct steric and electronic effects. Understanding these relationships is the first step in designing successful reaction strategies.

Caption: Key reactive sites and sources of steric hindrance.

Frequently Asked Questions & Troubleshooting Guides
Section 1: Reactions at the Carboxylic Acid Group (Site A)

Question 1: I am experiencing low yields when trying to synthesize an amide or ester from the carboxylic acid group. What is causing this, and how can I fix it?

Expert Analysis: While the carboxylic acid is para-substituted and distant from the N-methyl group, the overall bulk of the N-methyl-4-(2-chloroacetamido)phenyl substituent can still impede the approach of nucleophiles (alcohols or amines) to the activated carboxylate intermediate. This is a common issue in the synthesis of highly substituted or sterically hindered amides and esters.[3][4] Standard coupling reagents may not be sufficiently reactive to overcome this energy barrier, leading to slow reactions and low conversion.

Troubleshooting & Solutions:

Symptom Probable Cause Recommended Solution & Rationale
No or very low product formation Insufficient activation of the carboxylic acid.1. Convert to Acyl Chloride: Use reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride intermediate prior to adding the nucleophile.[5] 2. Use High-Potency Coupling Reagents: Employ uranium salt-based reagents (e.g., HATU, HBTU) or phosphonium salt-based reagents (e.g., PyBOP) which are known to be effective for hindered couplings.
Slow reaction, incomplete conversion Steric hindrance slowing the nucleophilic attack.1. Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor for side reactions. 2. Use a Catalyst: Add a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) or 1-methylimidazole alongside your coupling reagent to accelerate the formation of the activated ester intermediate.[6]
Side product formation Decomposition of starting material or activated intermediate at high temperatures.1. Optimize Reagent Stoichiometry: Use a slight excess (1.1-1.2 eq) of the coupling reagent and nucleophile. 2. Choose an Appropriate Solvent: Aprotic polar solvents like DMF or NMP can help solvate intermediates and may facilitate the reaction.

Protocol: High-Efficiency Amidation of Hindered Benzoic Acids using HATU

This protocol details a robust method for coupling sterically demanding carboxylic acids.

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve N-Methyl-4-(2-chloroacetamido)benzoic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 20-30 minutes.

  • Coupling: Add the desired amine (1.1 eq) to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Section 2: Reactions at the α-Chloro Carbon (Site B)

Question 2: My nucleophilic substitution (S_N2) reaction at the chloroacetyl group is failing. Why is this site so unreactive?

Expert Analysis: The α-chloro carbon is a classic electrophilic site for S_N2 reactions. However, its reactivity is severely diminished by the steric bulk of the adjacent N-methyl-N-phenyl group. For an S_N2 reaction to occur, the nucleophile must approach the carbon atom from the backside of the carbon-chlorine bond. The N-methyl group and the phenyl ring create a "steric wall" that physically blocks this approach, destabilizing the trigonal bipyramidal transition state.[7][8] This dramatically increases the activation energy of the reaction.

SN2_Hindrance Start Reactants TS Transition State (High Energy) Start->TS High Ea Product Product TS->Product Hindrance Steric Clash from N-Methyl Phenyl Group Nucleophile Nu: Molecule C-Cl Nucleophile->Molecule Backside Attack (Blocked)

Caption: Steric hindrance blocking backside attack in an Sₙ2 reaction.

Troubleshooting & Solutions:

Symptom Probable Cause Recommended Solution & Rationale
No reaction Nucleophile is too bulky or not nucleophilic enough to overcome the steric barrier.1. Use a Smaller, Potent Nucleophile: Switch to less sterically demanding nucleophiles if possible (e.g., azide, cyanide, or primary amines over secondary). 2. Increase Nucleophilicity: Use a stronger, "softer" nucleophile. For example, using sodium iodide (Finkelstein reaction) to convert the chloride to a more reactive iodide in situ can dramatically accelerate the reaction with a subsequent nucleophile.
Very slow reaction rate High activation energy due to steric hindrance.1. Increase Temperature: Refluxing in a high-boiling point solvent like DMF, DMSO, or acetonitrile is often necessary. 2. Use a Polar Aprotic Solvent: Solvents like DMF or DMSO stabilize the charged transition state without solvating the nucleophile, increasing its effective reactivity.
Low yield with complex mixture Elimination (E2) side reactions or decomposition at high temperatures.1. Employ a Phase-Transfer Catalyst (PTC): For reactions with anionic nucleophiles, a PTC like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile into the organic phase, often allowing for lower reaction temperatures and cleaner conversions.[9]

Protocol: Phase-Transfer Catalyzed Substitution of the α-Chloro Group

This method is effective for introducing anionic nucleophiles under milder conditions.

  • Setup: To a solution of N-Methyl-4-(2-chloroacetamido)benzoic acid (1.0 eq) in a suitable solvent like acetonitrile or toluene, add the nucleophilic salt (e.g., NaN₃, KCN) (1.5 eq).

  • Catalyst Addition: Add a catalytic amount of tetrabutylammonium bromide (TBAB) (0.1 eq).

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously to ensure efficient mixing between phases. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction, filter off any inorganic salts, and dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic solution with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or recrystallization.

Section 3: Reactions on the Aromatic Ring (Site C)

Question 3: I am attempting an electrophilic aromatic substitution (e.g., nitration, bromination) but am getting no reaction at the desired ortho position. What is happening?

Expert Analysis: This is a classic case of competing electronic and steric effects.

  • Electronic Effects: The N-methylacetamido group is a powerful ortho-, para- directing group due to the lone pair on the nitrogen atom. The carboxylic acid is a deactivating, meta-directing group. The activating N-amido group dominates, directing incoming electrophiles to the positions ortho to it.

  • Steric Effects: These ortho positions are severely crowded by the N-methylacetamido group itself.[10] An incoming electrophile faces a significant steric clash, making substitution at this site extremely difficult under standard electrophilic aromatic substitution (EAS) conditions. This steric shielding often leads to no reaction or reaction at less favorable positions if forced.

Troubleshooting & Solutions:

Symptom Probable Cause Recommended Solution & Rationale
No reaction Steric hindrance preventing electrophile approach to the activated ortho positions.1. Use a Directed C-H Activation Strategy: This is the most advanced and often most effective solution. Catalysts based on Iridium or Palladium with a suitable directing group ligand can selectively functionalize a specific C-H bond, bypassing traditional EAS rules. The carboxylate group itself can serve as a directing group for ortho-C-H activation.[11] 2. Consider an Alternative Synthetic Route: It is often more practical to introduce the desired substituent onto the aniline ring before the N-methylation and acylation steps when the steric environment is less congested.
Reaction at an undesired position Forcing conditions (high heat, strong Lewis acids) may overcome the primary directing effects, leading to a loss of regioselectivity.1. Re-evaluate Synthetic Strategy: If directed C-H activation is not an option, a multi-step sequence starting from a pre-functionalized aniline is the most reliable approach to ensure correct isomer formation.
References
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. Retrieved from [Link]

  • Papagni, A., et al. (n.d.). Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. AIR Unimi. Retrieved from [Link]

  • Reddit. (2021, August 1). Effect on steric hindrance on nucleophiles. r/OrganicChemistry. Retrieved from [Link]

  • Mailig, M., Rucker, R. P., & Lalic, G. (2015). A practical catalytic method for the synthesis of sterically hindered anilines. Chemical Communications, 51(55), 11048–11051. [Link]

  • Buncel, E., et al. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Buncel, E., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. Retrieved from [Link]

  • Kempe, R., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology. [Link]

  • Roesky, H. W., et al. (2019). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives.... Retrieved from [Link]

  • Lalic, G., et al. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction with N‐methylaniline. Retrieved from [Link]

  • Ranu, B. C., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (2015). ChemInform Abstract: Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

  • American Chemical Society. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Bode, J. W. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]

  • ResearchGate. (2019). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. Retrieved from [Link]

  • Glorius, F., et al. (2024). H2O⋅B(C6F5)3-Catalyzed para-Alkylation of Anilines with Alkenes Applied to Late-Stage Functionalization of Non-Steroidal Anti-Inflammatory Drugs. PubMed. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Retrieved from [Link]

  • Pavithra J, et al. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering, 4(01), 91–95. Retrieved from [Link]

  • PUBLISSO. (n.d.). N‐Methylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent advances in the synthesis of highly substituted imidazolidines. Retrieved from [Link]

  • Chemical Research in Chinese Universities. (n.d.). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. Retrieved from [Link]

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Retrieved from [Link]

  • Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanistic pathway for formation of N-methylanilines 2. Retrieved from [Link]

  • Semantic Scholar. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Retrieved from [Link]

  • Ackermann, L., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC - NIH. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up N-Methyl-4-(2-chloroacetamido)benzoic acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of N-Methyl-4-(2-chloroacetamido)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the core chemical principles, provide detailed protocols, and offer practical troubleshooting advice to ensure a safe, efficient, and reproducible process.

The synthesis of N-Methyl-4-(2-chloroacetamido)benzoic acid is a critical step in the development of various pharmaceutical intermediates. While the bench-scale synthesis is relatively straightforward, scaling up introduces challenges related to reaction kinetics, thermodynamics, and mass transfer that must be carefully managed.[1]

Reaction Overview and Mechanism

The synthesis involves the acylation of 4-(methylamino)benzoic acid with chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction where the secondary amine of the 4-(methylamino)benzoic acid attacks the electrophilic carbonyl carbon of the chloroacetyl chloride. The reaction typically requires a base to neutralize the hydrochloric acid (HCl) byproduct, which is generated in situ.[2][3]

Reaction Scheme:

Caption: Overall reaction for the synthesis of N-Methyl-4-(2-chloroacetamido)benzoic acid.

Detailed Experimental Protocol (Lab-Scale)

This protocol outlines a standard laboratory-scale synthesis. It is crucial to have a robust and well-understood bench-scale process before attempting a scale-up.[4]

Reagents and Materials:
ReagentMolar Mass ( g/mol )EquivalentsAmount (for 10g product)
4-(Methylamino)benzoic acid151.161.06.64 g
Chloroacetyl chloride112.941.15.48 g (3.7 ml)
Sodium Bicarbonate (NaHCO₃)84.011.55.54 g
Acetone (solvent)--150 mL
Water (for work-up)--200 mL
Step-by-Step Procedure:
  • Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber (containing a dilute NaOH solution to neutralize HCl gas).

  • Dissolution: To the flask, add 4-(methylamino)benzoic acid (6.64 g) and acetone (150 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Base Addition: Slowly add sodium bicarbonate (5.54 g) to the stirred solution.

  • Reagent Addition: Add chloroacetyl chloride (5.48 g) to the dropping funnel. Add it dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C. Vigorous gas evolution (CO₂) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into 200 mL of cold water with stirring.

    • A white precipitate of the crude product will form.

    • Stir for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure N-Methyl-4-(2-chloroacetamido)benzoic acid.[5]

    • Dry the purified product in a vacuum oven at 60-70 °C.

Scaling-Up Considerations

Transitioning from grams to kilograms requires more than just multiplying reagent quantities. Key engineering and chemical principles must be addressed to maintain safety, yield, and purity.[1][4]

  • Heat Management: The acylation reaction is exothermic. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient. This can lead to temperature spikes, increased side-product formation, or even a thermal runaway.[1] A jacketed reactor with a reliable cooling system is essential.

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, resulting in poor conversion and impurity formation. The type of impeller, stirring speed, and baffle design are critical for achieving homogeneity.

  • Rate of Addition: The rate of chloroacetyl chloride addition must be carefully controlled at scale. A slower addition rate may be necessary to manage the exotherm and the rate of HCl gas evolution.

  • Solvent Volume: While direct scaling of solvent volume is a starting point, it can often be optimized. Higher concentrations can improve reactor throughput but may also increase viscosity and exacerbate heat transfer issues.[6]

  • Work-up and Isolation: Filtering and washing kilograms of product is a different challenge than handling a few grams. The choice of filtration equipment (e.g., Nutsche filter) and the efficiency of washing become critical for purity and yield.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the scale-up of the N-Methyl-4-(2-chloroacetamido)benzoic acid synthesis.

Troubleshooting Start Problem Observed LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct Exotherm Poor Exotherm Control Start->Exotherm HCl_Issue HCl Gas Build-up Start->HCl_Issue IncompleteRxn Incomplete Reaction? LowYield->IncompleteRxn Check Conversion StartMaterial Starting Material Purity? ImpureProduct->StartMaterial Check Inputs Sol_Cooling Improve Reactor Cooling / Slow Addition Rate Exotherm->Sol_Cooling Sol_Venting Ensure Adequate Venting / Use a Scrubber HCl_Issue->Sol_Venting SideRxn Side Reactions? IncompleteRxn->SideRxn No Sol_Time Increase Reaction Time / Monitor by HPLC IncompleteRxn->Sol_Time Yes LossOnWorkup Loss on Work-up? SideRxn->LossOnWorkup No Sol_Temp Check Temperature Control / Reagent Stoichiometry SideRxn->Sol_Temp Yes Sol_Workup Optimize Precipitation / Filtration LossOnWorkup->Sol_Workup Yes Byproducts Byproducts Formed? StartMaterial->Byproducts No Sol_SM_Purity Verify SM Purity by Analysis StartMaterial->Sol_SM_Purity Yes Recrystal Inefficient Recrystallization? Byproducts->Recrystal No Sol_Byproducts Adjust T / Addition Rate to Minimize Side Reactions Byproducts->Sol_Byproducts Yes Sol_Recrystal Screen Recrystallization Solvents Recrystal->Sol_Recrystal Yes

Caption: A logical workflow for troubleshooting common scale-up issues.

Q1: My yield has dropped significantly after scaling up. What are the likely causes?

A1: A drop in yield during scale-up is a common problem and can be attributed to several factors:

  • Inadequate Mixing: As batch size increases, achieving uniform mixing becomes more difficult. This can lead to areas where the reaction does not proceed to completion.

    • Solution: Evaluate your reactor's mixing capabilities. You may need to increase the stirring speed, use a different impeller design (e.g., a pitched-blade turbine for better axial flow), or install baffles to improve turbulence.

  • Poor Temperature Control: If the temperature is too low, the reaction rate will decrease, leading to an incomplete reaction within the standard timeframe.[6] Conversely, if the temperature is too high due to poor heat dissipation, side reactions can occur, consuming your starting material and reducing the yield of the desired product.

    • Solution: Ensure your reactor's cooling system is adequate for the larger scale. Consider slowing the addition of chloroacetyl chloride to better control the exotherm. Monitor the internal temperature at multiple points if possible.

  • Premature Precipitation: If the product begins to precipitate out of the reaction mixture before the reaction is complete, it can trap unreacted starting material, leading to lower conversion.

    • Solution: You may need to increase the solvent-to-reagent ratio to maintain solubility throughout the reaction.[6]

Q2: The final product is off-color and difficult to purify. What impurities should I look for?

A2: Impurities often arise from side reactions that become more prevalent at a larger scale.

  • Di-acylation: Although less likely with a secondary amine, it's possible for the carboxylic acid group to be activated under certain conditions, leading to unwanted oligomers.

  • Hydrolysis of Chloroacetyl Chloride: If moisture is present in the reactor or reagents, chloroacetyl chloride will hydrolyze to chloroacetic acid. This consumes the reagent and can complicate purification.

    • Solution: Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Handle chloroacetyl chloride under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Thermal Degradation: Excessive temperatures can cause decomposition of the starting material or product.

    • Solution: Re-evaluate the thermal stability of your compounds and ensure the reaction temperature does not exceed safe limits. Strict temperature control is paramount.

Q3: I'm observing a dangerous pressure build-up in the reactor. How can I manage this?

A3: This is a critical safety issue, likely caused by the rapid evolution of HCl gas, a byproduct of the reaction.[2][3]

  • Inadequate Venting: The reactor's vent line may be too small to handle the volume of gas being produced at scale.

    • Solution: The reactor must be equipped with a sufficiently sized vent. All evolved HCl gas must be directed to a caustic scrubber (containing NaOH or KOH solution) to neutralize it before it is released.

  • Addition Rate is Too Fast: Adding the chloroacetyl chloride too quickly will generate a large volume of HCl gas in a short period, overwhelming the venting system.

    • Solution: Slow down the addition rate. This is one of the most effective ways to control the rate of gas evolution and the reaction exotherm.

Q4: The work-up is becoming a bottleneck. How can I improve the isolation of my product at scale?

A4: Lab-scale work-up procedures often don't translate well to large-scale production.

  • Filtration: Filtering large volumes of slurry through a Buchner funnel is slow and inefficient.

    • Solution: For pilot and production scale, use a Nutsche filter-dryer. This enclosed system allows for filtration, washing, and drying in a single piece of equipment, which is more efficient and reduces handling of the wet cake.

  • Washing: Inefficient washing can leave impurities trapped in the product.

    • Solution: Implement a systematic washing procedure. A displacement wash (where fresh solvent is passed through the filter cake) is generally more effective than a reslurry wash at removing impurities.

  • Recrystallization: Handling large volumes of flammable solvents for recrystallization poses safety risks and can be inefficient.

    • Solution: Optimize the recrystallization process to use the minimum amount of solvent necessary. Ensure the vessel is properly grounded to prevent static discharge. Consider an anti-solvent precipitation as an alternative to cooling crystallization if it provides the required purity.

Safety First: Handling Reactive Reagents

The reagents used in this synthesis have significant hazards that must be respected, especially at scale.

  • Chloroacetyl Chloride (CAS: 79-04-9):

    • Hazards: Corrosive, a potent lachrymator (causes tearing), and reacts violently with water to produce HCl gas.[7][8] Inhalation can cause severe respiratory irritation.

    • Handling: Always handle in a well-ventilated fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including a face shield, goggles, and gloves resistant to corrosive chemicals (e.g., butyl rubber or Viton).[9] Ensure an emergency shower and eyewash station are immediately accessible.

  • 4-(Methylamino)benzoic acid (CAS: 10541-83-0):

    • Hazards: May cause skin and eye irritation.

    • Handling: Avoid creating dust. Wear standard PPE, including safety glasses, gloves, and a lab coat.

  • Hydrochloric Acid (Byproduct):

    • Hazards: Corrosive gas that is highly irritating to the respiratory system.

    • Handling: Ensure the reactor is properly vented to a caustic scrubber to neutralize all evolved HCl gas.

References

  • Singh, P., & Kumar, A. (2012). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. PMC - NIH. Retrieved from [Link]

  • Fun, H. K., & Rauf, A. (2010). 4-Methyl-2-(2-methylanilino)benzoic acid. PMC - NIH. Retrieved from [Link]

  • Pavithra J., et al. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering, 4(01), 91–95. Retrieved from [Link]

  • Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Organic Syntheses. (n.d.). 4-nonylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • Google Patents. (n.d.). CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof.
  • Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... Retrieved from [Link]

  • ResearchGate. (2016). (PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Retrieved from [Link]

  • Semantic Scholar. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Retrieved from [Link]

  • Reddit. (2024). Looking for tips on scaling up organic syntheses. Retrieved from [Link]

  • Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride. Retrieved from [Link]

  • Yufeng. (n.d.). Problem using Chloroacetyl Chloride. Retrieved from [Link]

  • Pure Synth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis. Retrieved from [Link]

  • NJ.gov. (1999). Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshoot a Reaction - Department of Chemistry. Retrieved from [Link]

  • Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. Retrieved from [Link]

  • Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Retrieved from [Link]

  • Chemistry World. (n.d.). When it comes to scaling up organic synthesis, it pays to think small. Retrieved from [Link]

  • Reddit. (2015). Organic synthesis advice (amide linker using chloroacetyl chloride)?. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Thiol-Reactive Probes: N-Methyl-4-(2-chloroacetamido)benzoic acid vs. N-ethylmaleimide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Choosing the Right Tool for Cysteine Modification

In the landscape of bioconjugation, the selective modification of cysteine residues stands as a cornerstone technique for drug development, proteomic analysis, and diagnostics. The unique nucleophilicity of the cysteine thiol group allows for highly specific covalent labeling within complex biological mixtures. Among the arsenal of thiol-reactive reagents, maleimides and haloacetamides are two of the most prevalent classes. This guide provides an in-depth comparison of the reactivity and practical application of two representative molecules: N-ethylmaleimide (NEM), a classic maleimide reagent, and N-Methyl-4-(2-chloroacetamido)benzoic acid, a functionalized chloroacetamide derivative.

Understanding the nuanced differences in their reaction mechanisms, kinetics, pH dependencies, and bond stabilities is critical for designing robust and reproducible bioconjugation strategies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to guide the rational selection of the optimal reagent for your specific application, from creating stable antibody-drug conjugates (ADCs) to probing protein structure and function.

The Fundamental Chemistry: Reaction Mechanisms

The reactivity of both compounds is centered on their ability to form a stable covalent bond with a cysteine thiol. However, they achieve this via distinct chemical pathways, which dictates their performance under different experimental conditions.

N-ethylmaleimide (NEM): Michael Addition

N-ethylmaleimide reacts with thiols through a Michael addition mechanism.[1] The electron-deficient double bond of the maleimide ring is highly susceptible to nucleophilic attack by the thiolate anion (the deprotonated form of the thiol). This rapid reaction forms a stable succinimidyl thioether linkage.[1][2] The efficiency of this reaction under physiological conditions makes it a popular choice for bioconjugation.[2]

Caption: Reaction mechanism of a chloroacetamide with a cysteine thiol.

Comparative Analysis of Reactivity

The choice between these reagents often hinges on three key parameters: reaction speed, pH sensitivity, and specificity.

Kinetics: A Race Between Reagents

There is a significant difference in the reaction rates of maleimides and chloroacetamides.

  • N-ethylmaleimide: The reaction is exceptionally rapid, often reaching completion in minutes at near-neutral pH. [3]This speed is advantageous for labeling sensitive proteins that may degrade over long incubation periods. Studies have shown that the reaction between N-ethylmaleimide and small thiol molecules like L-cysteine can be complete in less than two minutes. [3]* N-Methyl-4-(2-chloroacetamido)benzoic acid: The Sₙ2 reaction of chloroacetamides is considerably slower than the Michael addition of maleimides. [4]The reactivity of haloacetamides follows the trend: iodoacetamide > bromoacetamide > chloroacetamide. [5]Chloroacetamide is the least reactive of the three, requiring longer incubation times, from several hours to overnight, to achieve high labeling efficiency. [5][6]This slower rate can be beneficial in certain applications, allowing for more controlled modification or for targeting exceptionally reactive thiols.

FeatureN-ethylmaleimideN-Methyl-4-(2-chloroacetamido)benzoic acidReference
Reaction Mechanism Michael AdditionNucleophilic Substitution (Sₙ2)[1][5]
Relative Rate Very FastSlow[3][4]
Typical Reaction Time < 30 minutesSeveral hours to overnight[3][6]
The Critical Role of pH

The pH of the reaction buffer is arguably the most important parameter to control for achieving optimal results with either reagent. The reactivity of both is dependent on the presence of the nucleophilic thiolate anion (S⁻), which exists in equilibrium with the protonated thiol (SH). The pKa of a typical cysteine thiol is around 8.5, meaning that at lower pH, the concentration of the reactive thiolate is low. [4]

pH_Dependence cluster_NEM N-ethylmaleimide cluster_CA Chloroacetamide pH_NEM_Low pH < 6.5 Slow Reaction (Low [S⁻]) pH_NEM_Optimal pH 6.5 - 7.5 Optimal Reactivity & Thiol Specificity pH_NEM_High pH > 7.5 Side reaction with Amines Maleimide Hydrolysis (pH ≥ 8) pH_CA_Low pH < 7.5 Very Slow Reaction (Low [S⁻]) pH_CA_Optimal pH 8.0 - 8.5 Optimal Reactivity (High [S⁻]) pH_CA_High pH > 9.0 Increased risk of side reactions (e.g., His) Title Impact of Reaction pH

Caption: Optimal pH ranges for thiol conjugation reactions.

  • N-ethylmaleimide: Exhibits high selectivity for thiols in a narrow pH window of 6.5 to 7.5. [7][8]At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than its reaction with amines (e.g., lysine side chains). [7]However, as the pH rises above 7.5, this selectivity is lost, and competitive labeling of amines becomes a significant side reaction. Furthermore, at pH values of 8.0 or higher, the maleimide ring itself is susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid derivative, effectively quenching the reagent. [3]* N-Methyl-4-(2-chloroacetamido)benzoic acid: The reaction rate is directly dependent on the concentration of the thiolate anion, and therefore, the reaction is significantly faster at alkaline pH. [9]Optimal labeling is typically performed at pH 8.0-8.5 to ensure a sufficient population of reactive thiolates. [6]While the reaction with cysteine is efficient under these conditions, the higher pH can increase the risk of side reactions with other nucleophilic amino acid residues like histidine, although this reaction is generally sluggish. [6]

Specificity, Stability, and Side Reactions

Beyond kinetics and pH, the ultimate stability of the conjugate and the potential for off-target reactions are critical considerations, especially in the development of therapeutics.

FeatureN-ethylmaleimideN-Methyl-4-(2-chloroacetamido)benzoic acidReference
Primary Target Cysteine ThiolsCysteine Thiols[7][10]
Key Side Reactions - Amine reaction (pH > 7.5)- Maleimide hydrolysis (pH ≥ 8.0)- Thiazine rearrangement (N-terminal Cys)- Histidine reaction (sluggish, higher pH)[7][3][6][11]
Bond Stability Stable, but can be reversible (Retro-Michael)Highly Stable, Irreversible[7][11]
  • N-ethylmaleimide: While highly thiol-specific at neutral pH, the resulting thioether bond can be unstable under certain conditions. It is susceptible to a retro-Michael reaction, particularly in the presence of other nucleophiles, which can lead to the transfer of the label to another thiol. [11]Additionally, when labeling a cysteine at the N-terminus of a peptide, the conjugate can undergo an intramolecular rearrangement to form a more stable six-membered thiazine ring, which alters the structure of the conjugate. [1][11]* N-Methyl-4-(2-chloroacetamido)benzoic acid: The thioether bond formed via the Sₙ2 reaction is extremely stable and is not susceptible to the reversal seen with maleimides. [7]This stability is a major advantage for applications requiring long-term stability in vivo, such as ADCs. While generally very specific to cysteine, some chloroacetamide-based covalent inhibitors have been shown to react with a large number of proteins in a cellular context, suggesting that context and accessibility play a large role in their overall specificity. [12]

Experimental Protocols: A Practical Guide

The following protocols provide a validated starting point for labeling a protein with either reagent. Optimization of molar excess, incubation time, and temperature is recommended for each specific protein.

Bioconjugation_Workflow cluster_details Key Reaction Conditions Start Start: Purified Protein Reduce 1. Reduce Disulfides (optional) (e.g., TCEP) Start->Reduce Buffer_Ex 2. Buffer Exchange (Into amine-free reaction buffer) Reduce->Buffer_Ex Prep_Reagent 3. Prepare Reagent Stock (Dissolve in DMSO/DMF) Buffer_Ex->Prep_Reagent React 4. Conjugation Reaction (Add reagent to protein) Prep_Reagent->React Quench 5. Quench Excess Reagent (e.g., L-Cysteine) React->Quench Buffer_Details Reaction Buffer: NEM: pH 6.5-7.5 Chloroacetamide: pH 8.0-8.5 (Include EDTA) React->Buffer_Details Time_Details Incubation: NEM: 1-2 hours Chloroacetamide: 4-24 hours React->Time_Details Purify 6. Purify Conjugate (SEC, Dialysis) Quench->Purify End End: Characterized Conjugate Purify->End

Caption: General experimental workflow for cysteine-directed bioconjugation.

Protocol 1: Protein Labeling with N-ethylmaleimide
  • Protein Preparation: If necessary, reduce disulfide bonds by incubating the protein with a 10-fold molar excess of tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature. Subsequently, remove the reducing agent and exchange the protein into an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2) using a desalting column or dialysis.

  • Reagent Preparation: Prepare a 10 mM stock solution of N-ethylmaleimide in anhydrous DMSO. This should be prepared fresh immediately before use.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the NEM stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding a final concentration of 10 mM L-cysteine or β-mercaptoethanol to quench any unreacted NEM. Incubate for 15 minutes.

  • Purification: Remove excess reagent and quenching agent by size-exclusion chromatography (SEC) or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Protein Labeling with N-Methyl-4-(2-chloroacetamido)benzoic acid
  • Protein Preparation: Prepare the protein as described in Protocol 1, but perform the final buffer exchange into a reaction buffer of pH 8.0-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 8.2).

  • Reagent Preparation: Prepare a 10-20 mM stock solution of N-Methyl-4-(2-chloroacetamido)benzoic acid in anhydrous DMSO.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the chloroacetamide stock solution to the protein. Due to the slower reaction rate, incubate for 4-16 hours at room temperature with gentle stirring. The reaction progress can be monitored by LC-MS.

  • Quenching: Quench the reaction with a final concentration of 20 mM L-cysteine for 30 minutes.

  • Purification: Purify the final conjugate using SEC or dialysis as described above.

Summary and Expert Recommendations

The selection of a thiol-reactive reagent is not a one-size-fits-all decision. It requires a careful evaluation of the project's goals against the chemical properties of the reagents.

ParameterN-ethylmaleimideN-Methyl-4-(2-chloroacetamido)benzoic acid
Primary Advantage Speed and Selectivity at neutral pHIrreversible Bond Stability
Reaction Conditions pH 6.5-7.5, Fast (minutes to 2h)pH 8.0-8.5, Slow (hours to overnight)
Key Limitation Potential reversibility of the bondSlower reaction rate, requires higher pH
Best Suited For Rapid labeling, functional probes, applications where extreme long-term stability is not critical.Antibody-drug conjugates (ADCs), applications requiring high in vivo stability, irreversible covalent inhibition.

Expert Recommendations:

  • For rapid, efficient labeling at physiological pH, such as in functional studies or attaching fluorescent probes for imaging, N-ethylmaleimide is the superior choice. Its high reaction rate minimizes protein exposure to labeling conditions.

  • For applications demanding the utmost stability of the final conjugate, particularly for in vivo therapeutics like ADCs, a chloroacetamide derivative is highly recommended. The irreversible nature of the thioether bond prevents drug deconjugation through a retro-Michael reaction, a critical parameter for pharmacokinetic performance.

  • Always perform empirical testing. While this guide provides a strong theoretical and practical foundation, the microenvironment of the target cysteine on your specific protein can influence reactivity. [8]A small-scale pilot experiment to compare both reagents and optimize conditions is a self-validating step that ensures the success of your conjugation strategy.

By understanding the distinct reactivity profiles of N-ethylmaleimide and N-Methyl-4-(2-chloroacetamido)benzoic acid, researchers can make informed decisions, leading to more robust, reproducible, and effective bioconjugates.

References

  • Vector Labs. (n.d.). Maleimide Reaction Chemistry.
  • N-Ethylmaleimide: The Key to Effective Protein Crosslinking Solutions. (2026, January 24). Retrieved from a specialty chemical supplier's blog.
  • Wikipedia. (n.d.). N-Ethylmaleimide. Retrieved from [Link]

  • Ostermann, J., Orci, L., Tani, K., Amherdt, M., Ravazzola, M., Elazar, Z., & Rothman, J. E. (1993). Characterization of N-ethylmaleimide-sensitive thiol groups required for the GTP-dependent fusion of endoplasmic reticulum membranes. FEBS Letters, 327(2), 163-167.
  • An, Y., & Li, B. (2015). Methods for the determination and quantification of the reactive thiol proteome. Analytical biochemistry, 484, 1-11.
  • Wu, Y., & Song, Y. (2018). QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec.
  • Bachem. (2022, February 9). The Thiol-Maleimide Reaction: A Guide.
  • St-Pierre, Y., & Keillor, J. W. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 27(12), e3323.
  • Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry.
  • Hocek, M., & Fojta, M. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.
  • Gonzalez-latorre, J., & Vidal, M. (2018). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules, 23(10), 2469.
  • Weerapana, E., & Cravatt, B. F. (2009). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity.
  • de Sousa, I. P., & Zuhorn, I. S. (2018). Insights into maleimide-thiol conjugation chemistry. Journal of Controlled Release, 279, 13-22.
  • BroadPharm. (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide.
  • Lindley, H. (1960). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577-584.
  • ResearchGate. (n.d.). DFT results of 4-(2-chloroacetamido)benzoic acid derivatives.
  • Ashish, A., et al. (2017). 4-(2-Chloroacetamido)
  • Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Biochemical Journal, 82(3), 418-425.
  • ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives....
  • van der Meer, L. T., et al. (2025). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death.
  • Semantic Scholar. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization.
  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.
  • ResearchGate. (n.d.). Influence of N-ethylmaleimide (NEM) on the cellular uptake of....
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585.
  • Rhoads, D. G., & Low, P. S. (1990). Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. Biochemistry, 29(15), 3684-3690.
  • BOC Sciences. (n.d.). Maleimide Conjugation.
  • Lundblad, R. L. (2020).
  • PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]

  • J&K Scientific. (2026, January 12). Core Strategies for Bioconjugation: Engineering the Future of Biomedicine.
  • Hampton, M. B., & Kettle, A. J. (2019). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Free Radical Biology and Medicine, 140, 2-12.
  • ResearchGate. (n.d.). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides.
  • Al-Haddad, K., & El-Zahab, B. (2020).

Sources

Validation of N-Methyl-4-(2-chloroacetamido)benzoic acid protein labeling by mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical validation framework for N-Methyl-4-(2-chloroacetamido)benzoic acid (N-Me-CABA) , a cysteine-reactive probe used in chemoproteomics and fragment-based drug discovery (FBDD). Unlike standard alkylating agents like Iodoacetamide (IAA), N-Me-CABA combines the high specificity of a chloroacetamide warhead with a benzoic acid moiety that enhances ionization efficiency in negative mode MS or serves as a linker handle.

This document objectively compares N-Me-CABA against industry standards (IAA, NEM) and details a self-validating mass spectrometry (MS) workflow to confirm labeling efficiency, site specificity, and stability.

Mechanism of Action & Chemical Logic

The Warhead: Chloroacetamide vs. Iodoacetamide

N-Me-CABA utilizes a chloroacetamide electrophile. While less reactive than iodoacetamide, chloroacetamides are far more specific. They undergo an irreversible


 nucleophilic substitution with the thiolate anion of cysteine residues.
  • Advantage: Reduced off-target alkylation of Lysine N-termini and Histidine compared to IAA.

  • Advantage: Elimination of iodine-induced artifacts (e.g., rapid Methionine oxidation mimics) often seen with IAA [1].

The Scaffold: N-Methyl-Benzoic Acid

The N-methyl group removes a hydrogen bond donor, increasing lipophilicity and membrane permeability for live-cell applications, while the benzoic acid group provides a distinct mass shift and potential charge handle.

Diagram 1: Reaction Mechanism & Mass Shift

ReactionMechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Products (Mass Spec) Cys Cysteine Thiolate (Protein-S⁻) TS SN2 Attack (Cl⁻ Leaving Group) Cys->TS Probe N-Me-CABA (Cl-CH2-CO-N(Me)-Ph-COOH) Probe->TS Adduct Thioether Adduct (Protein-S-CH2-CO-N(Me)-Ph-COOH) TS->Adduct Irreversible MassShift Δ Mass: +192.066 Da (Monoisotopic) Adduct->MassShift Detected via MS

Caption: The SN2 reaction pathway showing the displacement of chloride by the cysteine thiolate, resulting in a stable thioether bond and a distinct mass shift of +192.066 Da.

Comparative Analysis: N-Me-CABA vs. Alternatives

The following table contrasts N-Me-CABA with the two most common cysteine alkylating agents.

FeatureIodoacetamide (IAA)N-Ethylmaleimide (NEM)N-Me-CABA (Target)
Warhead IodoacetamideMaleimideChloroacetamide
Reactivity High (Fast)Very High (Fastest)Moderate (Tunable)
Specificity Low (Reacts with Lys, His, N-term)Moderate (Michael Addition)High (Cys selective)
Stability Light sensitive (Iodine loss)Ring hydrolysis (pH > 8)Very Stable (Amide bond)
Mass Shift +57.02 Da (Carbamidomethyl)+125.05 Da+192.07 Da
Artifacts Met-Oxidation mimics [1]Diastereomer formationMinimal
Primary Use Routine proteomicsKinetic studiesCovalent Probes / FBDD

Critical Insight: Use N-Me-CABA when you require a robust, stable label for "occupancy" studies (e.g., competing a drug against the probe) where the stability of the label during complex sample prep is paramount.

Experimental Validation Protocol

To validate N-Me-CABA labeling, you must prove Labeling Efficiency (did it label all available cysteines?) and Selectivity (did it avoid lysines?).

Phase 1: Sample Preparation
  • Protein Solubilization: Dissolve 100 µg protein in Denaturing Buffer (6M Urea, 50mM Tris-HCl, pH 8.0).

    • Note: Avoid amine-containing buffers if using NHS-ester variants, but for Chloroacetamide, Tris is acceptable.

  • Reduction: Add DTT (5 mM final) and incubate at 37°C for 30 min to reduce disulfide bonds.

  • Labeling (The Variable):

    • Add N-Me-CABA to a final concentration of 10–20 mM (20-50x molar excess over thiols).

    • Incubate at Room Temperature for 1 hour in the dark.

    • Control: Prepare a parallel sample labeled with standard IAA (10 mM).

  • Quenching: Add excess DTT or Cysteine (20 mM) to quench unreacted probe.

Phase 2: Digestion & MS Analysis
  • Dilution: Dilute Urea to <1M using 50mM Tris-HCl (pH 8.0).

  • Digestion: Add Trypsin (1:50 enzyme-to-protein ratio). Incubate overnight at 37°C.

  • Desalting: Clean up peptides using C18 StageTips or SPE columns.

  • LC-MS/MS: Analyze on a high-resolution instrument (e.g., Orbitrap or Q-TOF).

Phase 3: Data Processing (Search Parameters)

Configure your search engine (MaxQuant, Proteome Discoverer, or FragPipe) with the following:

  • Fixed Modification: None (if checking efficiency).

  • Variable Modification 1: N-Me-CABA (C) -> Composition: C10 H10 N O3 (Mass shift: +192.0661 Da).

  • Variable Modification 2: Oxidation (M) (Monitor for artifacts).

  • Variable Modification 3: N-Me-CABA (K/H) (Monitor for off-target activity).

Validation Logic & Decision Matrix

This workflow ensures the probe is performing correctly before applying it to precious biological samples.

Diagram 2: Validation Workflow

ValidationLogic Start LC-MS Data Acquired Search Search: Variable Mod +192.07 Da (Cys, Lys, His) Start->Search Check1 Check 1: Cysteine Coverage Search->Check1 Pass1 >95% Cys Labeled Check1->Pass1 Yes Fail1 <90% Cys Labeled Check1->Fail1 No Check2 Check 2: Off-Target (Lys/His) Pass1->Check2 Action1 Optimize: Increase [Probe] or pH (max 8.5) Fail1->Action1 Pass2 <1% Off-Target Check2->Pass2 Yes Fail2 High Lys Labeling Check2->Fail2 No Success VALIDATED PROBE Pass2->Success Action2 Optimize: Lower pH (to 7.5) or Decrease Time Fail2->Action2

Caption: Decision matrix for validating probe specificity and efficiency. Green paths indicate successful validation; red paths require protocol optimization.

Data Presentation: Expected Results

When publishing or presenting your validation data, structure your results as follows:

Table 2: Labeling Efficiency Summary (Example Data)
Peptide SequenceMod SiteUnmodified AreaN-Me-CABA Modified AreaOccupancy (%)
LFTGHPETLEC CRCys1121.2E54.8E799.7%
VVDALGNAIDGK Lys455.5E80.00.0% (Specific)
YC NLGKCys222.0E41.8E799.8%

Calculation:



References

  • Nielsen, M. L., et al. (2008). "Systematic evaluation of protein reduction and alkylation reveals massive unspecific side effects by iodine-containing reagents." Molecular & Cellular Proteomics, 7(7), 1244-1252.

  • Kuljanin, M., et al. (2021). "Cysteine-reactive probes and their use in chemoproteomics." Cell Chemical Biology, 28(3), 307-323.

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574.

  • Aebersold, R., & Mann, M. (2003). "Mass spectrometry-based proteomics." Nature, 422, 198–207.

In-silico analysis of N-Methyl-4-(2-chloroacetamido)benzoic acid reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Comparative In-Silico Profiling: N-Methyl-4-(2-chloroacetamido)benzoic Acid vs. Standard Covalent Warheads

Executive Summary

This technical guide provides a rigorous in-silico framework for evaluating N-Methyl-4-(2-chloroacetamido)benzoic acid (N-MCABA) . As a covalent fragment containing an


-haloacetamide warhead, N-MCABA represents a class of electrophiles with higher intrinsic reactivity than the industry-standard acrylamides. This guide details the computational protocols required to benchmark its specific reactivity, covalent docking performance, and off-target risk profile against established alternatives.

Part 1: The Reactivity Landscape (QM Profiling)

Objective: To quantitatively compare the intrinsic reactivity of the N-MCABA chloroacetamide warhead against standard acrylamide warheads (e.g., Ibrutinib-like Michael acceptors) using Density Functional Theory (DFT).

The Mechanistic Divergence
  • N-MCABA (Chloroacetamide): Reacts via

    
     nucleophilic substitution . The cysteine thiolate attacks the 
    
    
    
    -carbon, displacing the chloride ion. This reaction is generally faster and less reversible.
  • Acrylamides (Standard): React via Michael Addition (1,4-conjugate addition) . The thiolate attacks the

    
    -carbon of the 
    
    
    
    -unsaturated system.
Comparative Data: Activation Energies ( )

The following table summarizes typical DFT-calculated activation barriers. Lower barriers indicate higher reactivity and potential for promiscuity (off-target toxicity).

Warhead ClassReaction TypeTypical

(kcal/mol)*
Intrinsic ReactivitySpecificity Risk
N-MCABA (Chloroacetamide)

Substitution
14.5 – 18.0 HighHigh (Glutathione depletion)
Acrylamide (Unsubstituted) Michael Addition22.0 – 25.0LowLow (Requires specific pocket)
Acrylamide (Dimethylamino) Michael Addition19.0 – 22.0ModerateLow (Protonation assisted)
Propargylamide Nucleophilic Addition> 26.0Very LowVery Low (Requires catalysis)

*Note: Values estimated based on B3LYP/6-311++G(d,p) level of theory in implicit solvent (PCM/Water).

Self-Validating Protocol: DFT Reactivity Filter

Logic: Before docking, you must establish if the warhead is too reactive. Threshold: If calculated


 kcal/mol, the compound is flagged as a "Pan-Assay Interference Compound" (PAINS) candidate due to likely non-specific alkylation.

Protocol Steps:

  • Structure Prep: Build N-MCABA and a methyl-thiolate probe (

    
    ) in Avogadro or GaussView.
    
  • Optimization: Run geometry optimization at B3LYP/6-31G * (Gaussian/ORCA).

  • Transition State Search: Locate the TS using the QST3 or Berny algorithm.

    • Validation: Confirm single imaginary frequency corresponding to C-Cl bond elongation (N-MCABA) or C-S bond formation.

  • Energy Calculation: Perform single-point energy calculation at M06-2X/6-311++G(d,p) with PCM solvation (Water) for accuracy.

Part 2: Covalent Docking Performance

Objective: To assess if N-MCABA can achieve specific binding before the covalent bond forms, a critical requirement for targeted therapy (Targeted Covalent Inhibitors, TCIs).

The "Dock-and-Link" Challenge

Standard docking (e.g., Glide SP) fails for N-MCABA because it penalizes the steric clash between the ligand and the receptor's cysteine sulfur. Covalent Docking (CovDock) is required to model the bond formation and the resulting conformational changes.[1]

Workflow Comparison: Schrödinger CovDock vs. AutoDock
FeatureSchrödinger CovDock (Recommended) AutoDock4 (Alternative)
Algorithm "Pose Prediction" (Dock

Link

Refine)
"Flexible Side Chain" / Grid Bias
Warhead Definition Pre-defined SMARTS patterns (customizable)Manual definition of reactive atoms
Scoring Affinity Score (average of pre/post reaction)Binding Energy (requires manual adjustment)
N-MCABA Handling Excellent (Handles C-Cl bond breaking automatically)Moderate (Requires manual removal of Cl atom)
Protocol: CovDock Implementation for N-MCABA

Validation Step: Ensure the "Linker" region (Benzoic acid moiety) forms non-covalent interactions (H-bonds,


-stacking) independent of the warhead.
  • Receptor Prep: Prepare the target protein (e.g., BTK, KRAS G12C) using Protein Preparation Wizard. Ensure the catalytic Cysteine is deprotonated (CYS

    
     CYM).
    
  • Ligand Definition:

    • Define N-MCABA custom reaction:

    • SMARTS: [C,c]NC(=O)C([Cl]) (Amide-linked chloroethyl)

    • Reaction: Nucleophilic substitution (Cl acts as leaving group).

  • Grid Generation: Center grid on the target Cysteine.

  • Docking Run: Select "Pose Prediction" mode.[2]

    • Step A: Constrained docking (positioning the warhead near Cys).

    • Step B: Covalent bond formation (in silico).

    • Step C: Prime energy minimization to relax the complex.

Part 3: Visualization of the In-Silico Pipeline

The following diagram illustrates the decision matrix for evaluating N-MCABA, integrating QM reactivity checks with structural docking.

NMCABA_Pipeline Start Input: N-MCABA Structure QM_Check Step 1: QM Reactivity Check (DFT Calculation) Start->QM_Check Decision_QM Is u0394Gu2021 > 15 kcal/mol? QM_Check->Decision_QM Flag_Toxic FLAG: High Toxicity Risk (Glutathione Depletion) Decision_QM->Flag_Toxic No (Too Reactive) Docking_Prep Step 2: CovDock Setup (Define SMARTS: [C]NC(=O)CCl) Decision_QM->Docking_Prep Yes (Tunable) Final_NoGo Reject: Non-Specific Alkylator Flag_Toxic->Final_NoGo Docking_Run Step 3: Covalent Docking (Schrödinger/AutoDock) Docking_Prep->Docking_Run Analysis Step 4: Interaction Analysis (Non-covalent driving force?) Docking_Run->Analysis Final_Go Candidate Validated (Specific Binder) Analysis->Final_Go High Specificity Analysis->Final_NoGo Only Covalent Driven

Caption: Logical workflow for in-silico validation of N-MCABA, prioritizing safety (QM reactivity) before efficacy (Docking).

Part 4: References

  • Kumalo, H. M., et al. (2015). "Computational assessment of the reactivity of chloroacetamide derivatives as covalent inhibitors." Journal of Molecular Graphics and Modelling.

  • Zhu, K., et al. (2014). "Docking Covalent Inhibitors: A Parameter Free Approach To Pose Prediction and Scoring (CovDock)." Journal of Chemical Information and Modeling.

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.

  • Schrödinger, LLC. (2024). "Covalent Docking (CovDock) User Manual." Schrödinger Documentation.

  • Parr, R. G., & Yang, W. (1989). "Density-Functional Theory of Atoms and Molecules." Oxford University Press. (Foundational text for DFT methods used in reactivity prediction).

Sources

A Comparative Guide to the Stability of Alkylated Cysteine Adducts: From Proteomic Staples to Reversible Covalent Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the covalent modification of cysteine residues is a cornerstone technique. In proteomics, alkylation is essential for preventing disulfide bond reformation, ensuring reproducible analysis.[1] In drug discovery, the thiol group of cysteine is a frequent target for covalent inhibitors designed for high potency and prolonged therapeutic effect.[2] However, not all cysteine adducts are created equal. The stability of the covalent bond formed is a critical parameter that dictates the success of an experiment or the efficacy and safety profile of a drug.

This guide provides an in-depth comparison of the stability of adducts formed from different classes of alkylating agents. We will move beyond simple reaction schemes to explore the mechanistic underpinnings of adduct stability and instability, supported by quantitative data and field-proven experimental protocols.

Part 1: The Chemical Foundation of Cysteine Adduct Stability

The reactivity of cysteine is dominated by its thiol (-SH) side chain, the most nucleophilic functional group among the common amino acids.[3] At physiological pH, a fraction of cysteine residues exist as the highly reactive thiolate anion (RS⁻), which readily attacks electrophilic compounds.[2][4][5] The stability of the resulting adduct is fundamentally governed by the chemistry of the alkylating agent used.

Mechanisms of Alkylation

Two primary reaction mechanisms are employed for cysteine alkylation:

  • SN2 Reactions (Nucleophilic Substitution): This is characteristic of haloacetamide reagents like iodoacetamide (IAM) and chloroacetamide (CAA). The thiolate anion directly attacks the electrophilic carbon bearing a halogen, displacing it to form a highly stable thioether bond.[6][7] This reaction is generally considered rapid and irreversible under physiological conditions.[7]

  • Michael Addition: This mechanism is characteristic of α,β-unsaturated carbonyl compounds, such as maleimides, acrylamides, and acrolein. The nucleophilic thiolate attacks the β-carbon of the unsaturated system.[3][8][9] The stability of the resulting adduct is more variable than those formed by SN2 reactions and can be susceptible to reversal.[9][10]

Part 2: A Head-to-Head Comparison of Common Cysteine Adducts

The choice of alkylating agent involves a trade-off between reaction efficiency, specificity, and the stability of the final adduct.

Haloacetamides: The Irreversible Workhorses

Iodoacetamide (IAM) and its analogues are staples in proteomics for their ability to form robust, stable thioether bonds that prevent disulfide scrambling.[1][11]

  • Iodoacetamide (IAM): Widely used due to its high reactivity, IAM forms one of the most stable cysteine adducts.[1][12] However, its high reactivity can also lead to off-target modifications of other residues like methionine, lysine, and histidine, which can complicate data analysis.[13][14] Notably, IAM can generate a lysine adduct with a mass identical to the diglycine remnant from ubiquitination, potentially leading to false positives in ubiquitinome studies.[15]

  • Chloroacetamide (CAA): As a less reactive alternative, CAA has been suggested to reduce the level of off-target alkylation.[16] While it effectively eliminates the lysine artifact produced by IAM, it has been shown to cause a significant increase in methionine oxidation, presenting a different set of analytical challenges.[16]

Verdict: For applications requiring maximum, irreversible stability where off-target effects can be controlled or are acceptable (e.g., standard proteomics sample prep), haloacetamide adducts are the gold standard. The choice between IAM and CAA depends on whether the primary concern is off-target alkylation (favoring CAA) or methionine oxidation (favoring IAM).

Maleimides: The Tunable Covalent Modifiers

Maleimides are extensively used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs).[17][18] The resulting thiosuccinimide adduct, however, has a well-documented instability pathway that is critical to understand.

  • The Retro-Michael Reaction: The thiol-maleimide addition is reversible. In the presence of other nucleophilic thiols (e.g., albumin or glutathione in plasma), the adduct can undergo a retro-Michael reaction, releasing the original maleimide derivative, which can then be transferred to another thiol.[10][17] This deconjugation is a major liability for ADCs, leading to premature drug release and potential off-target toxicity.[17]

  • Stabilization via Hydrolysis and N-Aryl Substitution: The stability of the thiosuccinimide adduct can be significantly enhanced. One key mechanism is the hydrolysis of the succinimide ring, which renders the retro-Michael reaction unfavorable.[18][19] It has been shown that substituting the maleimide nitrogen with an aryl group (N-aryl maleimides) instead of a typical alkyl group (N-alkyl maleimides) accelerates this stabilizing hydrolysis.[18][19]

Alkylating AgentAdduct TypeStability ProfileKey Considerations
Iodoacetamide (IAM) ThioetherHighly Stable / IrreversibleHigh reactivity, potential for off-target modifications (Met, Lys, His).[13][14][20]
Chloroacetamide (CAA) ThioetherHighly Stable / IrreversibleLess off-target alkylation than IAM, but can induce significant methionine oxidation.[16]
N-Alkyl Maleimide ThiosuccinimideSusceptible to ReversalProne to retro-Michael reaction in the presence of thiols, leading to deconjugation.[10][17]
N-Aryl Maleimide ThiosuccinimideSignificantly More StableN-aryl substitution accelerates stabilizing ring hydrolysis, drastically reducing deconjugation.[18][19]
Acrolein PropanalInitially UnstableForms an initial M+56 adduct that rearranges to a more stable M+38 cyclic adduct.[21][22]
Acrylamide ThioetherStable / IrreversibleGenerally forms a stable thioether adduct under physiological conditions.[7]

Quantitative Comparison of Maleimide Adduct Stability in Mouse Serum [18][19]

Maleimide Type% Deconjugation (7 days at 37°C)
N-Alkyl Maleimide 35 - 67%
N-Aryl Maleimide < 20%

This data clearly demonstrates that a rational chemical modification to the alkylating agent can confer a dramatic improvement in the stability of the resulting adduct.[18][19]

Acrolein: A Case Study in Adduct Rearrangement

Acrolein, an α,β-unsaturated aldehyde and a product of lipid peroxidation, reacts rapidly with cysteine via Michael addition. However, the resulting adduct is notoriously difficult to detect.[21][22]

  • Initial M+56 Adduct: The primary Michael addition product carries a mass shift of +56 Da. This adduct is relatively unstable.[21][22]

  • Rearrangement to M+38 Adduct: Over time, especially at physiological pH and temperature, the initial adduct can undergo an intramolecular reaction with a nearby primary amine (such as the protein's N-terminus) to form a more stable cyclic Schiff base, resulting in a net mass addition of +38 Da.[21][22] This instability and subsequent transformation explain the historical difficulty in identifying acrolein-cysteine modifications.

Part 3: Experimental Protocol for Assessing Adduct Stability

A robust and reproducible method for comparing adduct stability is crucial. Liquid chromatography-mass spectrometry (LC-MS) is the definitive analytical technique for this purpose.[3][23][24][25]

Workflow for LC-MS-Based Adduct Stability Assay

G cluster_prep Sample Preparation cluster_incubation Stability Challenge cluster_analysis Analysis prep1 1. Reduce & Alkylate Model Peptide/Protein prep2 2. Purify Adduct (e.g., Desalting) prep1->prep2 inc1 3. Incubate Adduct in Challenge Buffer (e.g., Serum, GSH Buffer) prep2->inc1 inc2 4. Take Time Points (t=0, 1h, 4h, 24h, etc.) inc1->inc2 inc3 5. Quench Reaction (e.g., Acidification) inc2->inc3 ana1 6. LC-MS/MS Analysis inc3->ana1 ana2 7. Quantify Peak Area of Parent Adduct vs. Time ana1->ana2

Caption: Workflow for assessing alkylated cysteine adduct stability.

Detailed Step-by-Step Methodology

Objective: To quantify the rate of degradation or modification of a specific cysteine adduct over time under physiologically relevant conditions.

  • Adduct Formation:

    • Dissolve a model cysteine-containing peptide (e.g., at 1 mg/mL) in a suitable buffer such as 100 mM ammonium bicarbonate, pH 7.5-8.0.

    • Rationale: A slightly alkaline pH ensures the cysteine thiol is sufficiently deprotonated for efficient reaction.[11]

    • Add a reducing agent like Dithiothreitol (DTT) to a final concentration of 5 mM and incubate for 30 minutes at 37°C to ensure all cysteines are in a reduced state.

    • Add the alkylating agent of interest (e.g., N-ethylmaleimide) at a 5-fold molar excess over DTT. Incubate for 1 hour at room temperature in the dark.

    • Rationale: The excess reagent ensures complete alkylation. The reaction is performed in the dark as many alkylating agents are light-sensitive.[26]

    • Confirm complete alkylation via LC-MS analysis of a small aliquot.

  • Purification:

    • Remove excess alkylating agent and DTT using a C18 desalting column or spin column.

    • Lyophilize the purified, alkylated peptide.

    • Rationale: Purification is critical to prevent residual reagents from interfering with the stability assay.

  • Stability Assay:

    • Prepare the "challenge buffer." This could be mouse or human serum, or a phosphate-buffered saline (PBS) solution containing a physiological concentration of a reducing agent like glutathione (GSH, ~1-10 mM).

    • Rationale: Serum provides a complex, biologically relevant matrix, while a GSH buffer allows for the specific assessment of stability in a reducing environment.

    • Dissolve the lyophilized adduct in the challenge buffer to a known final concentration (e.g., 100 µM). This is your t=0 sample. Immediately quench a portion of this sample by diluting it 1:10 in 0.1% formic acid and store at -20°C.

    • Incubate the remaining reaction mixture at 37°C.

    • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot, quench it in the same manner, and store at -20°C.

  • LC-MS Analysis:

    • Analyze all quenched time points by LC-MS. Use an appropriate C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

    • Monitor the ion chromatogram for the m/z of the intact alkylated peptide.

    • Integrate the peak area for the parent adduct at each time point.

    • Plot the remaining percentage of the parent adduct (relative to t=0) against time to determine its stability profile and calculate a half-life.

Part 4: Summary and Strategic Recommendations

The stability of an alkylated cysteine adduct is not a fixed property but a dynamic characteristic influenced by the alkylating agent's chemistry and the surrounding environment.

G start Select Cysteine Alkylating Agent halo Haloacetamide (IAM, CAA) start->halo male Maleimide (N-Alkyl, N-Aryl) start->male mich Other Michael Acceptor (Acrolein, Acrylamide) start->mich stable_thio Stable Thioether (Irreversible) halo->stable_thio SN2 Reaction rev_thio Thiosuccinimide (Reversible/Stabilizable) male->rev_thio Michael Addition unstable_thio Unstable Adduct (Rearrangement Prone) mich->unstable_thio Michael Addition proteomics Proteomics (Sample Prep) stable_thio->proteomics adc Bioconjugation / ADCs rev_thio->adc tox Toxicology / Endogenous Mods unstable_thio->tox

Caption: Logic diagram for selecting an appropriate cysteine alkylating agent.

  • For Maximum Stability (Proteomics): Haloacetamides (IAM, CAA) are the reagents of choice. They form exceptionally stable thioether bonds, ensuring that cysteine residues remain blocked throughout analysis. The trade-off is potential off-target reactivity.[10][14][16]

  • For Tunable/Stable Conjugation (Drug Development): Maleimides offer a versatile platform. While standard N-alkyl maleimide adducts are prone to reversal in vivo, the use of N-aryl maleimides provides a robust solution, dramatically enhancing stability through accelerated ring hydrolysis.[18][19] This makes them highly suitable for applications like ADCs where stability in circulation is paramount.

  • For Studying Endogenous Modifications: Reagents like acrolein highlight the complexity of biological systems. The inherent instability of their initial adducts necessitates analytical methods that can capture transient species or their more stable rearranged products.[21][22]

Ultimately, a deep understanding of the chemical mechanisms governing adduct stability is essential for designing rigorous experiments and developing effective covalent therapeutics. By selecting the appropriate alkylating agent based on the desired stability profile, researchers can ensure the integrity of their data and the performance of their molecular constructs.

References

  • UCLA-DOE Inst. for Genomics and Proteomics. (n.d.). Protein modification by acrolein: Formation and stability of cysteine adducts - PMC. NIH. [Link]

  • ResearchGate. (2025). Protein Modification by Acrolein: Formation and Stability of Cysteine Adducts | Request PDF. ResearchGate. [Link]

  • MDPI. (n.d.). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. MDPI. [Link]

  • Waters. (n.d.). Analysis of Cysteine-Conjugated Antibody Drug Conjugates (ADCs) Using a Native SEC LC-MS Workflow on the SYNAPT XS. Waters. [Link]

  • Park, K. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Kinam Park. [Link]

  • NIH. (n.d.). Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins - PMC. NIH. [Link]

  • ACS Publications. (2016). Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors: Implications for the Design of Drugs That Bind Covalently to Cysteines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. ResearchGate. [Link]

  • NIH. (2017). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC. NIH. [Link]

  • NIH. (n.d.). Tunable degradation of maleimide-thiol adducts in reducing environments - PMC. NIH. [Link]

  • NIH. (n.d.). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC. NIH. [Link]

  • NIH. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC. NIH. [Link]

  • NIH. (2024). Strategy for cysteine-targeting covalent inhibitors screening using in-house database based LC-MS/MS and drug repurposing - PMC. NIH. [Link]

  • ResearchGate. (n.d.). LC–MS analysis on the reactions between Cys-reactive compounds and.... ResearchGate. [Link]

  • NIH. (n.d.). Quantifying tetrahedral adduct formation and stabilization in the cysteine and the serine proteases - PMC. PubMed Central. [Link]

  • NIH. (n.d.). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC. NIH. [Link]

  • PubMed. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. PubMed. [Link]

  • Wikipedia. (n.d.). N-Ethylmaleimide. Wikipedia. [Link]

  • NIH. (n.d.). Cysteine Alkylation in Enzymes and Transcription Factors: A Therapeutic Strategy for Cancer - PMC. PubMed Central. [Link]

  • ACS Publications. (n.d.). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. [Link]

  • Agilent. (n.d.). Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach. Agilent. [Link]

  • Biology LibreTexts. (2024). 4.3: Mechanisms of Catalysis. Biology LibreTexts. [Link]

  • Frontiers. (n.d.). Enzymes that generate and regulate intracellular persulfides and polysulfides: mechanistic insights and inhibitors. Frontiers. [Link]

  • ResearchGate. (2025). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues | Request PDF. ResearchGate. [Link]

  • NIH. (n.d.). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC. NIH. [Link]

  • NIH. (n.d.). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC. NIH. [Link]

  • Springer. (n.d.). Modifications of cysteine residues with alkylating agents used in proteomics. SpringerLink. [Link]

  • Royal Society of Chemistry. (2017). Synthesis, structural studies and stability of model cysteine containing DNA–protein cross-links. New Journal of Chemistry. [Link]

  • NIH. (n.d.). Targeted Quantitation of Site-Specific Cysteine Oxidation in Endogenous Proteins Using a Differential Alkylation and Multiple Reaction Monitoring Mass Spectrometry Approach. NIH. [Link]

  • ResearchGate. (n.d.). Iodoacetamide induces lysine adducts mimicking the diglycine tag.(a–d).... ResearchGate. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.